SR10067
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
[3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO3/c1-31(2,3)35-27-17-15-26(16-18-27)34-21-25-19-23-10-4-5-11-24(23)20-32(25)30(33)29-14-8-12-22-9-6-7-13-28(22)29/h4-18,25H,19-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPAGKWBFUICQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)OCC2CC3=CC=CC=C3CN2C(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of SR10067 on the Circadian Rhythm: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The circadian rhythm, an approximately 24-hour internal biological clock, governs a vast array of physiological and behavioral processes, from sleep-wake cycles to metabolism and immune responses. The molecular machinery of this clock is a complex network of transcriptional-translational feedback loops. A key component of this machinery is the nuclear receptor REV-ERBα, encoded by the NR1D1 gene, which acts as a potent transcriptional repressor of core clock genes, most notably Bmal1. SR10067 is a synthetic agonist of the REV-ERB nuclear receptors, demonstrating high affinity for both REV-ERBα and its paralog, REV-ERBβ.[1][2] Its ability to pharmacologically modulate the core circadian clock makes it a valuable research tool and a potential therapeutic agent for circadian rhythm-related disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound on the circadian rhythm, detailing its molecular interactions, effects on gene and protein expression, and observed physiological outcomes.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target | Assay Type | IC50 (nM) | Cell Line/System | Reference |
| REV-ERBα | Co-transfection Assay | 170 | Not Specified | [1][2] |
| REV-ERBβ | Co-transfection Assay | 160 | Not Specified | [1][2] |
Table 2: Effects of this compound on Circadian Gene and Protein Expression
| Gene/Protein | Organism/Cell Line | Treatment Details | Effect | Reference |
| Npas2 mRNA | Mouse (Hypothalamus) | 30 mg/kg i.p. (single injection) | Suppressed circadian rhythm of expression | [1][2] |
| Clock mRNA | Human Bronchial Epithelial Cells (16-HBE) | Pre-treatment with this compound | Attenuated IL-4 and IL-13-induced increase | [3][4] |
| Bmal1 mRNA | Human Bronchial Epithelial Cells (16-HBE) | Pre-treatment with this compound | Attenuated IL-4 and IL-13-induced increase | [3][4] |
| Cry1 mRNA | Human Bronchial Epithelial Cells (16-HBE) | Pre-treatment with this compound | Attenuated IL-4 and IL-13-induced increase | [3][4] |
| Cry2 mRNA | Human Bronchial Epithelial Cells (16-HBE) | Pre-treatment with this compound | Attenuated IL-4 and IL-13-induced increase | [3][4] |
| Per1 mRNA | Human Bronchial Epithelial Cells (16-HBE) | Pre-treatment with this compound | Attenuated IL-4 and IL-13-induced increase | [3][4] |
| Per2 mRNA | Human Bronchial Epithelial Cells (16-HBE) | Pre-treatment with this compound | Attenuated IL-4 and IL-13-induced increase | [3][4] |
| CLOCK Protein | Human Bronchial Epithelial Cells (16-HBE) | This compound + IL-13 treatment | Decreased abundance compared to IL-13 alone | [3][4] |
| BMAL1 Protein | Human Bronchial Epithelial Cells (16-HBE) | This compound + IL-13 treatment | Decreased abundance compared to IL-13 alone | [3][4] |
| REV-ERBα Protein | Human Bronchial Epithelial Cells (16-HBE) | This compound + IL-13 treatment | Slightly increased abundance compared to IL-13 alone | [3][4] |
| CRY1 Protein | Human Bronchial Epithelial Cells (16-HBE) | This compound + IL-13 treatment | Slightly increased abundance compared to IL-13 alone | [3][4] |
| CRY2 Protein | Human Bronchial Epithelial Cells (16-HBE) | This compound + IL-13 treatment | Slightly increased abundance compared to IL-13 alone | [3][4] |
Table 3: In Vivo Effects of this compound in Mice
| Parameter | Dosage and Administration | Key Findings | Reference |
| Nocturnal Wheel-Running Activity | Dose-dependent (i.p.) | Reduction in activity | [1][2][5] |
| Wakefulness | 30 mg/kg i.p. at ZT6 | Induced wakefulness | [5] |
| Slow-Wave Sleep (SWS) | 30 mg/kg i.p. at ZT6 | Reduced SWS | [1][2][5] |
| REM Sleep | 30 mg/kg i.p. at ZT6 | Reduced REM sleep | [1][2][5] |
| Anxiety-like Behavior | Dose-dependent | Displayed high anxiolytic activity | [1][2][5] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects on the circadian rhythm by acting as a potent agonist for the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are crucial components of the secondary feedback loop of the molecular clock. The canonical mechanism of action involves the direct transcriptional repression of the core clock activator, Bmal1.
Upon binding of this compound, REV-ERBα undergoes a conformational change that facilitates the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, which includes Histone Deacetylase 3 (HDAC3).[1][5][6][7][8][9] This complex then binds to ROR response elements (ROREs) in the promoter region of target genes, including Bmal1.[1][6][7] The HDAC3 component of the complex leads to the deacetylation of histones, resulting in a more condensed chromatin structure and subsequent repression of gene transcription. By activating REV-ERBα, this compound enhances the repression of Bmal1, thereby altering the phase and amplitude of the circadian oscillator.
Experimental Protocols
In Vitro: REV-ERB Co-transfection and Luciferase Reporter Assay
This assay is used to determine the potency (IC50) of compounds like this compound on REV-ERBα and REV-ERBβ.
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Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
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Transfection: Cells are transiently co-transfected with plasmids encoding:
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A fusion protein of the REV-ERB ligand-binding domain (LBD) and the GAL4 DNA-binding domain (DBD).
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A luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS).
-
-
Compound Treatment: Twenty-four hours post-transfection, cells are treated with varying concentrations of this compound or vehicle (DMSO).
-
Luciferase Assay: After a 24-hour incubation with the compound, luciferase activity is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The luminescence data is normalized to the vehicle control, and the IC50 value is calculated using a nonlinear regression curve fit.
References
- 1. academic.oup.com [academic.oup.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. REV-ERBα agonist this compound attenuates Th2 cytokine-mediated barrier dysfunction in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rev-erb-α: an integrator of circadian rhythms and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rev-erbα and the Circadian Transcriptional Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. The orphan nuclear receptor Rev-erbalpha recruits the N-CoR/histone deacetylase 3 corepressor to regulate the circadian Bmal1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
SR10067: A Technical Guide to a Dual REV-ERBα/β Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SR10067 is a potent and selective synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are critical components of the core circadian clock machinery and play vital roles in regulating gene expression involved in metabolism, inflammation, and behavior. As a dual agonist, this compound offers a powerful tool to probe the physiological functions of REV-ERBα/β and presents a promising therapeutic candidate for a range of disorders, including metabolic diseases and neuropsychiatric conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to REV-ERBα/β and this compound
The REV-ERB proteins are transcriptional repressors that form a key negative feedback loop within the mammalian circadian clock.[1] They compete with the transcriptional activators RORα/β/γ for binding to ROR response elements (ROREs) in the promoters of target genes, most notably Bmal1 (Arntl).[2] By repressing Bmal1 transcription, REV-ERBα/β helps to establish the rhythmic expression of core clock genes.[1] Beyond their role in the clock, REV-ERBα/β directly regulate a wide array of genes involved in lipid and glucose metabolism, inflammation, and cellular differentiation.[3][4]
This compound is a small molecule agonist that binds to both REV-ERBα and REV-ERBβ with high affinity, enhancing their repressive activity.[5] Its ability to penetrate the brain allows for the investigation of REV-ERB's role in the central nervous system and its effects on sleep architecture and anxiety-like behaviors.[5]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | REV-ERBα | REV-ERBβ | Reference |
| IC50 | 170 nM | 160 nM | [5] |
Table 2: In Vivo Administration and Effects of this compound in Mice
| Parameter | Value/Effect | Reference |
| Administration Route | Intraperitoneal (i.p.) | [5] |
| Dosage | 30 mg/kg | [5] |
| Pharmacokinetics | Plasma and brain concentrations remained above the IC50 | [5] |
| Circadian Rhythm | Suppressed the circadian rhythm of Npas2 gene expression in the hypothalamus | [5] |
| Locomotor Activity | Dose-dependent reduction in nocturnal wheel running activity | [5] |
| Sleep | Induced wakefulness, reduced SWS and REM sleep | [5] |
| Behavior | Displayed high anxiolytic activity | [5] |
Signaling Pathways and Experimental Workflows
REV-ERBα/β Signaling Pathway
The primary mechanism of action for REV-ERBα/β is transcriptional repression. Upon binding of an agonist like this compound, REV-ERBα/β recruits a corepressor complex, which includes Nuclear Receptor Corepressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3), to the promoter of target genes. This leads to chromatin condensation and repression of gene transcription.
Experimental Workflow for In Vivo Analysis of this compound
A typical workflow to assess the in vivo effects of this compound involves acclimatizing the animals, administering the compound, and then performing a battery of behavioral and molecular tests.
Experimental Protocols
In Vitro Co-transfection Luciferase Reporter Assay
This assay is used to determine the potency of this compound in activating the transcriptional repression activity of REV-ERBα and REV-ERBβ.
Objective: To measure the IC50 of this compound for REV-ERBα and REV-ERBβ.
Materials:
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HEK293T cells
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Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
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Expression plasmids:
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pCMV-FLAG-REV-ERBα
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pCMV-FLAG-REV-ERBβ
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Reporter plasmid:
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pGL3-Bmal1-Luc (containing the Bmal1 promoter driving firefly luciferase)
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Control plasmid:
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pRL-TK (containing the thymidine (B127349) kinase promoter driving Renilla luciferase)
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Transfection reagent (e.g., Lipofectamine 2000)
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This compound
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Dual-Luciferase Reporter Assay System
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96-well white, clear-bottom tissue culture plates
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Luminometer
Procedure:
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Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
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Transfection:
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For each well, prepare a transfection mix containing:
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50 ng of pCMV-FLAG-REV-ERBα or pCMV-FLAG-REV-ERBβ
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100 ng of pGL3-Bmal1-Luc
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10 ng of pRL-TK
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Add the transfection reagent according to the manufacturer's protocol.
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Incubate the cells with the transfection mix for 4-6 hours.
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This compound Treatment:
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Prepare a serial dilution of this compound in DMEM with 10% FBS.
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After the transfection incubation, replace the medium with the this compound dilutions. Include a vehicle control (DMSO).
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Incubate the cells for 24 hours.
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Luciferase Assay:
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Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
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Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.
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Data Analysis:
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Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
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Plot the normalized luciferase activity against the log concentration of this compound.
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Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
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In Vivo Wheel Running Activity Assay
This assay is used to assess the effect of this compound on circadian locomotor activity.
Objective: To determine the effect of this compound on nocturnal wheel running activity in mice.
Materials:
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Male C57BL/6J mice (8-10 weeks old)
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Cages equipped with running wheels
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Data acquisition system to record wheel revolutions
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This compound
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Vehicle (e.g., 10% DMSO, 10% Tween-80, 80% saline)
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Syringes and needles for intraperitoneal injection
Procedure:
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Acclimatization:
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Individually house mice in cages with running wheels for at least two weeks to allow them to entrain to the light-dark cycle (12:12) and establish a stable baseline of running activity.
-
-
Baseline Recording:
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Record wheel running activity for at least 5-7 days to establish a baseline for each mouse.
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This compound Administration:
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At the beginning of the dark cycle (Zeitgeber Time 12), administer this compound (e.g., 30 mg/kg, i.p.) or vehicle to the mice.
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-
Activity Monitoring:
-
Continue to record wheel running activity for at least 24 hours post-injection.
-
-
Data Analysis:
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Quantify the total number of wheel revolutions during the dark phase.
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Compare the wheel running activity of the this compound-treated group to the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
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Marble Burying Assay for Anxiolytic Activity
This assay is used to evaluate the anxiety-reducing effects of this compound.
Objective: To assess the anxiolytic-like effects of this compound in mice.
Materials:
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Male BALB/c mice (8-10 weeks old)
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Standard mouse cages
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Clean bedding (approximately 5 cm deep)
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20-25 glass marbles per cage
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This compound
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Vehicle
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Syringes and needles for intraperitoneal injection
Procedure:
-
Habituation:
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Allow mice to habituate to the testing room for at least 1 hour before the experiment.
-
-
This compound Administration:
-
Administer this compound (e.g., 10-30 mg/kg, i.p.) or vehicle to the mice 30 minutes before the test.
-
-
Test Procedure:
-
Place each mouse individually into a cage with fresh bedding and evenly spaced marbles on the surface.
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Leave the mouse undisturbed for 30 minutes.
-
-
Scoring:
-
After 30 minutes, carefully remove the mouse from the cage.
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Count the number of marbles that are at least two-thirds buried in the bedding.
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Data Analysis:
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Compare the number of buried marbles between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant decrease in the number of buried marbles is indicative of an anxiolytic-like effect.
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Conclusion
This compound is a valuable pharmacological tool for elucidating the complex roles of REV-ERBα and REV-ERBβ in physiology and disease. Its high potency and brain penetrance make it particularly useful for studying the central effects of REV-ERB activation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies of circadian biology, metabolism, and neuroscience. Further research with this compound and other REV-ERB modulators will continue to unravel the therapeutic potential of targeting this critical nuclear receptor duo.
References
- 1. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Circadian Behavior and Metabolism by Rev-erbα and Rev-erbβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. eubopen.org [eubopen.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
The Role of SR10067 in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The nuclear receptor REV-ERB has emerged as a key regulator of the intricate relationship between the circadian clock and inflammatory responses within the central nervous system (CNS). SR10067, a potent and selective synthetic agonist of REV-ERB, has garnered significant interest for its potential to modulate neuroinflammatory processes. This technical guide provides an in-depth overview of the role of this compound in neuroinflammation, consolidating current knowledge on its mechanism of action, relevant signaling pathways, and effects on glial cells. Detailed experimental protocols for in vitro and in vivo models are provided, alongside quantitative data and visualizations of key pathways and workflows to support further research and drug development in this promising area.
Introduction to this compound and Neuroinflammation
Neuroinflammation is a complex biological response within the brain and spinal cord, primarily mediated by microglia and astrocytes. While it serves a protective role in response to injury and infection, chronic or dysregulated neuroinflammation contributes to neuronal damage and the progression of neurodegenerative diseases, psychiatric disorders, and traumatic brain injury.[1][2]
The circadian clock, an endogenous timekeeping system, governs many physiological processes, including immune function.[3] REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are nuclear receptors that act as key transcriptional repressors within the core circadian clock machinery.[4][5] Beyond their role in circadian rhythm, REV-ERBs have been identified as crucial regulators of inflammatory gene expression.[6][7]
This compound is a synthetic small molecule that acts as a potent agonist for both REV-ERBα and REV-ERBβ.[4] Its ability to penetrate the brain makes it a valuable tool for investigating the therapeutic potential of targeting REV-ERB in neurological disorders where neuroinflammation is a key pathological feature.[4]
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by binding to and activating REV-ERBα and REV-ERBβ. As transcriptional repressors, the activation of REV-ERBs by this compound enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex to target gene promoters, leading to the suppression of gene expression.[6] Key targets of REV-ERB-mediated repression include genes involved in inflammatory and immune responses.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Target | REV-ERBα, REV-ERBβ | [4] |
| IC₅₀ for REV-ERBα | 170 nM | [4] |
| IC₅₀ for REV-ERBβ | 160 nM | [4] |
| Solubility (in vitro) | ≥ 2.5 mg/mL (5.37 mM) in DMSO | [4] |
| Administration (in vivo) | Intraperitoneal (i.p.) injection | [4] |
| Dosage (in vivo, mice) | 30 mg/kg | [4][8] |
| Brain Penetrance | Yes | [4] |
Signaling Pathways Modulated by this compound
The anti-neuroinflammatory effects of this compound are primarily mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[9][10] In the context of neuroinflammation, activation of microglia and astrocytes by stimuli such as lipopolysaccharide (LPS) leads to the activation of the NF-κB pathway.[6] Pharmacological activation of REV-ERB by agonists has been shown to suppress the NF-κB pathway, thereby reducing the expression of its downstream inflammatory targets.[6] This is achieved, in part, by REV-ERB-mediated repression of key components within the NF-κB signaling cascade.[11][12]
The NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms.[13][14] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, including neuroinflammatory conditions.[6][8] REV-ERB has been shown to directly repress the transcription of Nlrp3, the gene encoding the NLRP3 protein.[11][12] By activating REV-ERB, this compound can therefore suppress the priming step of NLRP3 inflammasome activation, leading to reduced maturation and secretion of IL-1β and IL-18.[6][15]
In Vitro Evidence of this compound's Anti-Neuroinflammatory Effects
In vitro models of neuroinflammation, primarily using microglial and astrocytic cell cultures, have been instrumental in elucidating the effects of this compound.
Effects on Microglia
Microglia are the resident immune cells of the CNS and play a central role in initiating and propagating neuroinflammatory responses.[7] Studies using the BV2 microglial cell line and primary microglia have demonstrated that REV-ERB agonists, including this compound and related compounds, can effectively suppress the activation of these cells.[6][15]
Table 2: In Vitro Effects of REV-ERB Agonists on Microglia
| Compound | Cell Type | Stimulus | Measured Parameter | Effect | Reference |
| This compound | Human microglia (HMC3) | LPS | IL-1β secretion | Significant reduction | [15] |
| This compound | Human microglia (HMC3) | LPS | NLRP3 expression | Significant reduction | [15] |
| SR9009 | Primary mouse microglia | LPS + ATP | IL-1β secretion | Dose-dependent suppression | [7] |
| SR9009 | Primary mouse microglia | LPS | IL-6 mRNA | Inhibition | [7] |
| SR9009 | BV2 microglial cells | MPP+ | NF-κB activation | Inhibition | [16] |
| SR9009 | BV2 microglial cells | MPP+ | NLRP3 inflammasome activation | Inhibition | [16] |
| SR9009 | BV2 microglial cells | MPP+ | iNOS, IL-1β, IL-6, TNF-α | Dose-dependent suppression | [16] |
| GSK4112 | BV2 microglial cells | LPS | IL-6, TNF-α secretion | Dose-dependent suppression | [6] |
| GSK4112 | BV2 microglial cells | LPS | iNOS, COX-2 expression | Inhibition | [6] |
| GSK4112 | Primary mouse microglia | LPS | IL-6, TNF-α secretion | Dose-dependent suppression | [6] |
Effects on Astrocytes
Astrocytes are also key players in neuroinflammation, with reactive astrocytes contributing to both pro-inflammatory and neuroprotective responses.[10][17] Activation of REV-ERB has been shown to modulate astrocyte activation and the production of inflammatory mediators.[6][18]
Table 3: In Vitro Effects of REV-ERB Agonists on Astrocytes
| Compound | Cell Type | Stimulus | Measured Parameter | Effect | Reference |
| GSK4112 | Astrocytes | TNF-α | MMP-9, CCL2 | Reduction | [6] |
| SR9009 | Astrocytes | - | Transformation from A1 to A2 phenotype | Promotion | [18] |
In Vivo Evidence of this compound's Anti-Neuroinflammatory Effects
Animal models of neuroinflammation, most commonly induced by systemic administration of LPS, have been used to evaluate the in vivo efficacy of this compound and other REV-ERB agonists.[15][19]
Table 4: In Vivo Effects of REV-ERB Agonists in Neuroinflammation Models
| Compound | Animal Model | Stimulus | Measured Parameter | Effect | Reference |
| This compound | Mice | LPS | IL-1β, IL-18 secretion | Decreased secretion | [1][3] |
| SR9009 | Mice (MCAO model) | Ischemia | TNF-α, IL-1β, iNOS mRNA in cortex | Significant downregulation | [13][19] |
| SR9009 | Mice (MPTP model) | MPTP | Microglial activation (Iba1) | Reduced | [16] |
| SR9009 | Mice (MPTP model) | MPTP | NLRP3 inflammasome activation | Reduced | [16] |
| SR9009 | Mice (MPTP model) | MPTP | TNF-α, IL-6 mRNA | Significant reduction | [16] |
| GSK4112 | Mice | LPS (intranigral injection) | Microglial activation | Suppression | [6] |
Experimental Protocols
In Vitro Neuroinflammation Model using BV2 Microglial Cells
This protocol describes a method for inducing an inflammatory response in BV2 microglial cells using LPS and IFN-γ, and for assessing the anti-inflammatory effects of this compound.
Materials:
-
BV2 murine microglial cell line
-
DMEM with high glucose, supplemented with 10% FBS, 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Interferon-gamma (IFN-γ), recombinant mouse
-
This compound
-
DMSO (vehicle control)
-
96-well and 6-well tissue culture plates
-
Reagents for ELISA (for cytokine quantification)
-
Reagents for quantitative real-time PCR (qRT-PCR)
-
Reagents for Western blotting
Procedure:
-
Cell Culture: Culture BV2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed BV2 cells in 96-well plates (for viability and ELISA assays) or 6-well plates (for qRT-PCR and Western blotting) at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Sample Collection:
-
Collect cell culture supernatants for cytokine analysis by ELISA.
-
Lyse cells for RNA or protein extraction.
-
-
Analysis:
-
Cytokine Quantification: Measure the concentrations of IL-6, TNF-α, and IL-1β in the culture supernatants using commercially available ELISA kits.
-
Gene Expression Analysis: Perform qRT-PCR to analyze the mRNA expression levels of inflammatory genes.
-
Protein Expression Analysis: Perform Western blotting to analyze the protein levels of components of the NF-κB and NLRP3 inflammasome pathways.
-
In Vivo LPS-Induced Neuroinflammation Model in Mice
This protocol describes a method for inducing systemic inflammation and subsequent neuroinflammation in mice using LPS, and for evaluating the therapeutic effects of this compound.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle (e.g., 10% DMSO in corn oil)[4]
-
Sterile saline
-
Anesthesia
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Tools for tissue collection and processing
-
Reagents for immunohistochemistry (IHC), ELISA, or qRT-PCR
Procedure:
-
Acclimation: Acclimate mice to the housing conditions for at least one week.
-
Treatment:
-
Behavioral Analysis (Optional): Perform behavioral tests to assess sickness behavior or cognitive deficits at various time points after LPS injection.
-
Tissue Collection:
-
At a designated time point post-LPS injection (e.g., 4, 6, or 24 hours), euthanize the mice.
-
For biochemical analyses, rapidly dissect the brain, isolate specific regions (e.g., hippocampus, cortex), and snap-freeze in liquid nitrogen.
-
For histological analyses, perfuse the mice with saline followed by 4% paraformaldehyde, and then collect the brains for further processing.
-
-
Analysis:
-
Cytokine Quantification: Homogenize brain tissue and measure cytokine levels using ELISA or multiplex assays.[16][21]
-
Gene Expression Analysis: Extract RNA from brain tissue and perform qRT-PCR.
-
Immunohistochemistry: Section the brains and perform IHC for markers of microglial activation (e.g., Iba1, CD68) and astrogliosis (e.g., GFAP).[22][23][24]
-
Conclusion and Future Directions
This compound, as a potent REV-ERB agonist, demonstrates significant promise as a therapeutic agent for mitigating neuroinflammation. Its ability to suppress key inflammatory pathways, including NF-κB and the NLRP3 inflammasome, in both microglia and astrocytes provides a strong rationale for its further investigation in various neurological disorders.
Future research should focus on:
-
Establishing a comprehensive dose-response relationship for this compound's anti-inflammatory effects in various in vitro and in vivo models.
-
Investigating the long-term efficacy and safety of this compound in chronic models of neurodegenerative diseases.
-
Exploring the potential of this compound to modulate other aspects of glial cell function beyond inflammation, such as phagocytosis and metabolic activity.
-
Developing novel REV-ERB agonists with improved pharmacokinetic and pharmacodynamic profiles for clinical translation.
The continued exploration of REV-ERB modulation with compounds like this compound holds the potential to open new avenues for the treatment of a wide range of debilitating neurological conditions.
References
- 1. portlandpress.com [portlandpress.com]
- 2. REV-ERBα agonist this compound attenuates Th2 cytokine-mediated barrier dysfunction in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Regulation of Circadian Behavior and Metabolism by Rev-erbα and Rev-erbβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological activation of REV-ERBα represses LPS-induced microglial activation through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circadian clock protein Rev-erbα regulates neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Circadian clock component REV-ERBα controls homeostatic regulation of pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Specific Expression and Lipopolysaccharide-Induced Regulation of Tumor Necrosis Factor α (TNFα) and TNF Receptors in Rat Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 13. LPS-Induced Neuroinflammation Disrupts Brain-Derived Neurotrophic Factor and Kinase Pathways in Alzheimer's Disease Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The circadian clock protein Rev-erbα provides neuroprotection and attenuates neuroinflammation against Parkinson’s disease via the microglial NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. X-MOL [m.x-mol.net]
- 18. researchgate.net [researchgate.net]
- 19. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of Lipopolysaccharide and TNFα on Neuronal Ascorbic Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Beyond Activation: Characterizing Microglial Functional Phenotypes [mdpi.com]
- 22. Staining of HLA-DR, Iba1 and CD68 in human microglia reveals partially overlapping expression depending on cellular morphology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Beneficial effects of running exercise on hippocampal microglia and neuroinflammation in chronic unpredictable stress-induced depression model rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Impact of SR10067 on Sleep Architecture and Wakefulness
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
SR10067 is a potent, selective, and brain-penetrant synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are integral components of the core molecular clock machinery that governs circadian rhythms. Pharmacological activation of REV-ERB by this compound has been demonstrated to significantly modulate sleep architecture and promote wakefulness in preclinical models. This document provides a comprehensive technical overview of the effects of this compound on sleep, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols used in its evaluation.
Core Mechanism of Action: REV-ERB Agonism
This compound exerts its effects by binding to and activating the REV-ERBα and REV-ERBβ nuclear receptors.[1] In the canonical circadian clock, the transcriptional activators CLOCK and BMAL1 drive the expression of Period (Per) and Cryptochrome (Cry) genes, as well as the Rev-erb genes. The PER and CRY proteins then translocate to the nucleus to inhibit CLOCK/BMAL1 activity, forming a negative feedback loop.
REV-ERBα/β acts as a key transcriptional repressor in an accessory loop. By binding to ROR response elements (ROREs) in the promoters of target genes, including Bmal1, REV-ERBα/β represses their transcription.[2] this compound, as a REV-ERB agonist, enhances this repressive activity, leading to a decrease in the expression of REV-ERB target genes. This modulation of the core clock machinery is the primary mechanism through which this compound influences the sleep-wake cycle.[3][4]
Effects on Sleep Architecture and Wakefulness
Administration of this compound in mice leads to a pronounced increase in wakefulness and a corresponding reduction in both slow-wave sleep (SWS) and rapid eye movement (REM) sleep.[3][5][6] This effect is particularly evident when the compound is administered during the animal's typical sleep period.
Quantitative Analysis of Sleep Parameters
The primary study by Banerjee et al. (2014) demonstrated that a single intraperitoneal injection of this compound significantly altered sleep patterns in mice. The effects observed were similar to those of other REV-ERB agonists, SR9009 and SR9011.[3]
| Parameter | Treatment Group | Observation | Reference |
| Wakefulness | This compound (30 mg/kg, i.p. at ZT6) | Significant increase following injection. | [3] |
| Slow-Wave Sleep (SWS) | This compound (30 mg/kg, i.p. at ZT6) | Significant reduction; increased number of episodes with decreased duration. | [3] |
| REM Sleep | This compound (30 mg/kg, i.p. at ZT6) | Significant reduction; decreased number of episodes and shorter duration. | [3] |
| Locomotor Activity | This compound (30 mg/kg, i.p. at ZT6) | Increased movement consistent with increased wakefulness. | [3] |
| Wheel Running Activity | This compound (various doses) | Dose-dependent reduction in nocturnal wheel running activity (ED₅₀ = 20 mg/kg). | [3] |
Experimental Protocols
The following methodologies are based on the key in-vivo pharmacology studies assessing the impact of this compound on sleep.
Animal Models
-
Species: Mouse (e.g., C57BL/6J)[1]
-
Housing: Maintained under a standard 12-hour light:12-hour dark cycle (LD 12:12) with ad libitum access to food and water. Zeitgeber Time (ZT) 0 corresponds to the time of lights on, and ZT12 corresponds to lights off.
Compound Administration
-
Compound: this compound
-
Formulation: Dissolved in a vehicle such as a mixture of Cremophor EL, DMSO, and saline.[5]
-
Dosage: 30 mg/kg for sleep studies; various doses for locomotor activity studies.[1][3]
-
Route of Administration: Intraperitoneal (i.p.) injection.[1]
-
Timing: Injections were typically performed at ZT6, which is midday during the light phase when mice are normally asleep.[3]
Sleep-Wake Monitoring (EEG/EMG)
Electroencephalography (EEG) and electromyography (EMG) are the gold standards for assessing sleep states in rodents.
-
Surgical Implantation: Mice are anesthetized, and EEG screw electrodes are implanted into the skull over the frontal and parietal cortices. EMG wire electrodes are inserted into the nuchal muscles to record muscle tone.
-
Recovery: Animals are allowed a recovery period of 7-10 days post-surgery before baseline recordings begin.[7]
-
Data Acquisition: EEG/EMG signals are recorded continuously. The signals are amplified, filtered, and digitized for analysis.
-
Vigilance State Scoring: Recordings are manually or semi-automatically scored in epochs (e.g., 10-second intervals) into three states:
-
Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.
-
SWS (NREM Sleep): Characterized by high-amplitude, low-frequency (delta) EEG activity and low EMG activity.
-
REM Sleep: Characterized by a low-amplitude, high-frequency (theta) EEG and muscle atonia (lowest EMG activity).
-
Summary and Implications for Drug Development
This compound robustly promotes wakefulness and suppresses both SWS and REM sleep by pharmacologically activating the nuclear receptors REV-ERBα and REV-ERBβ.[3][6] Its mechanism of action, directly targeting a core component of the molecular clock, highlights the therapeutic potential of modulating circadian machinery to treat disorders of sleep and wakefulness.
The data indicate that REV-ERB agonists could be valuable for conditions requiring enhanced alertness, such as shift work sleep disorder or jet lag.[8] However, the profound suppression of essential sleep stages like SWS and REM necessitates careful consideration of the long-term consequences and the therapeutic window for such compounds. Further research, including studies in non-human primates and eventually human clinical trials, would be required to fully elucidate the safety and efficacy profile of targeting the REV-ERB pathway for sleep-wake regulation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of the mammalian clock regulates sleep architecture and emotional behaviour: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological targeting of the mammalian clock regulates sleep architecture and emotional behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Circadian Clock Mutation Alters Sleep Homeostasis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
The Modulatory Role of SR10067 on Core Clock Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the impact of SR10067, a synthetic REV-ERB agonist, on the expression of core clock genes. By elucidating the molecular interactions and downstream consequences of REV-ERB activation by this compound, this document aims to provide a comprehensive resource for professionals engaged in circadian rhythm research and the development of chronotherapeutics.
Introduction: The Circadian Clock and the Role of REV-ERB
The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates a wide array of physiological and behavioral processes in a roughly 24-hour cycle. At the molecular level, this rhythm is driven by a complex network of transcriptional-translational feedback loops involving a set of core clock genes. The positive limb of this feedback loop is primarily driven by the heterodimer of CLOCK and BMAL1, which activates the transcription of the Period (Per1, Per2, Per3) and Cryptochrome (Cry1, Cry2) genes. The PER and CRY proteins then translocate to the nucleus to inhibit the activity of the CLOCK/BMAL1 complex, thus repressing their own transcription and forming the negative feedback loop.
Integral to the stability and robustness of this central oscillator is an accessory loop involving the nuclear receptors REV-ERBα (encoded by the Nr1d1 gene) and REV-ERBβ (Nr1d2). REV-ERBs act as transcriptional repressors by binding to REV-ERB/ROR response elements (ROREs) in the promoters of target genes, including the core clock component Bmal1. By rhythmically repressing Bmal1 transcription, REV-ERBs play a crucial role in maintaining the precise timing of the circadian clock[1][2][3][4].
This compound is a potent and selective synthetic agonist of REV-ERBα and REV-ERBβ, with IC50 values of 170 nM and 160 nM, respectively[5]. As an agonist, this compound enhances the repressive activity of REV-ERB, making it a valuable chemical tool to probe the function of this nuclear receptor in regulating circadian rhythms and associated physiological processes.
The this compound-REV-ERB Signaling Pathway
This compound exerts its influence on the core clock machinery by directly activating the REV-ERB nuclear receptors. This activation enhances the recruitment of the nuclear receptor corepressor (NCoR)/histone deacetylase 3 (HDAC3) complex to ROREs within the promoter regions of REV-ERB target genes. The subsequent deacetylation of histones leads to a more condensed chromatin structure, thereby repressing gene transcription. A primary target of this repression is the Bmal1 gene, a cornerstone of the positive limb of the circadian clock. By suppressing Bmal1 expression, this compound effectively dampens the entire positive feedback loop, leading to downstream alterations in the expression of other core clock genes.
Quantitative Impact of this compound on Core Clock Gene Expression
The activation of REV-ERB by this compound leads to quantifiable changes in the mRNA and protein levels of core clock genes. The following tables summarize the observed effects from various in vivo and in vitro studies. It is important to note that the magnitude of the effect can vary depending on the experimental system, the dose of this compound, and the timing of administration.
Effects on mRNA Expression
| Gene | Experimental System | This compound Concentration/Dose | Treatment Duration | Observed Effect | Reference |
| Bmal1 | Mouse Medial Prefrontal Cortex (in vivo) | 30 mg/kg | 24 hours | Decreased expression | [6] |
| Npas2 | Mouse Hypothalamus (in vivo) | 30 mg/kg | Single injection | Suppressed circadian rhythm | [5] |
Effects on Protein Expression
Currently, there is a lack of comprehensive quantitative data on the direct impact of this compound on the protein levels of core clock components. Studies have qualitatively described changes, such as the REV-ERB-mediated repression of BMAL1, but precise fold-change or percentage-of-control values from quantitative Western blotting or proteomics are not widely available in the reviewed literature. Further research is required to fully quantify these effects.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's effects on core clock gene expression.
In Vivo Animal Studies
Objective: To assess the effect of systemically administered this compound on core clock gene expression in a specific brain region.
Experimental Workflow:
Detailed Protocol:
-
Animals: Adult male C57BL/6J mice are housed under a strict 12-hour light/12-hour dark cycle with ad libitum access to food and water.
-
This compound Administration: this compound is dissolved in a vehicle solution (e.g., 10% DMSO, 90% corn oil). Mice are administered a single intraperitoneal (i.p.) injection of this compound (30 mg/kg) or vehicle at a specific Zeitgeber time (ZT), for example, ZT6 (6 hours after lights on).
-
Tissue Collection: At a designated time post-injection (e.g., 24 hours), mice are euthanized by cervical dislocation. The brain is rapidly excised, and the medial prefrontal cortex (mPFC) is dissected on an ice-cold plate.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the mPFC tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the RNA are determined using a spectrophotometer. First-strand cDNA is synthesized from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is performed using a real-time PCR system and a SYBR Green-based master mix. Gene-specific primers for Bmal1, Per2, Cry1, Cry2, Clock, and a housekeeping gene (e.g., Gapdh) are used. The thermal cycling conditions typically consist of an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute. Relative gene expression is calculated using the 2-ΔΔCt method.
In Vitro Cell Culture Studies
Objective: To determine the dose-dependent effect of this compound on core clock gene expression in a synchronized cell line.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Synchronization: Human osteosarcoma U-2 OS cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. To synchronize the circadian clocks, cells are treated with 100 nM dexamethasone (B1670325) for 2 hours.
-
This compound Treatment: Following synchronization, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO). Cells are then incubated for a defined period, such as 24 hours.
-
RNA Analysis: Total RNA is extracted, and qRT-PCR is performed as described in the in vivo protocol to quantify the mRNA levels of core clock genes.
-
Protein Analysis (Western Blot):
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for core clock proteins (e.g., anti-BMAL1, anti-PER2, anti-CRY1) and a loading control (e.g., anti-GAPDH, anti-β-actin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software, and the relative protein levels are normalized to the loading control.
-
Conclusion and Future Directions
This compound serves as a powerful pharmacological tool for dissecting the role of REV-ERB in the circadian clock and its output pathways. The available data clearly demonstrate that this compound, by activating REV-ERB, can potently repress the expression of the core clock gene Bmal1. However, the quantitative effects on other core clock genes, particularly at the protein level, remain less well-characterized.
Future research should focus on:
-
Conducting comprehensive dose-response and time-course studies of this compound on a wider range of core clock genes and proteins in various cell types and tissues.
-
Utilizing unbiased, large-scale approaches such as RNA-sequencing and quantitative proteomics to obtain a global view of the transcriptional and post-transcriptional changes induced by this compound.
-
Investigating the in vivo efficacy and safety of this compound and its analogs in animal models of circadian disruption and associated pathologies.
A deeper understanding of the molecular mechanisms through which this compound modulates the circadian clock will be instrumental in the development of novel therapeutic strategies for a variety of disorders, including sleep disorders, metabolic syndrome, and certain types of cancer.
References
- 1. Rev-erbα and Rev-erbβ coordinately protect the circadian clock and normal metabolic function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nuclear receptor protein: REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear Receptor Rev-erbα: Up, Down, and All Around - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for time-resolved transcriptomics through metabolic labeling and combinatorial indexing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opposing actions of Per1 and Cry2 in the regulation of Per1 target gene expression in the liver and kidney - PMC [pmc.ncbi.nlm.nih.gov]
SR10067: A Technical Guide for Research in Neuropsychiatric Disorders
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SR10067, a synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ. It serves as a critical tool for investigating the intricate links between circadian rhythm disruption and the pathophysiology of neuropsychiatric disorders. This document consolidates key findings on its mechanism of action, pharmacokinetic properties, and its effects in preclinical models of anxiety and depression, offering detailed experimental protocols and data presented for scientific evaluation.
Core Mechanism of Action and Pharmacodynamics
This compound is a potent, selective, and brain-penetrant REV-ERB agonist.[1] It demonstrates high affinity for both REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), which are key components of the molecular clock's negative feedback loop. By activating these receptors, this compound effectively represses the transcription of core clock genes, notably Bmal1 and Npas2.[1][2] This targeted action allows for the precise pharmacological manipulation of the circadian machinery, making this compound an invaluable compound for studying the consequences of clock disruption on mood and behavior.
Quantitative Profile of this compound
| Parameter | Value | Target | Reference |
| IC₅₀ | 170 nM | Rev-Erbα | [1] |
| IC₅₀ | 160 nM | Rev-Erbβ | [1] |
Signaling Pathway of this compound
Caption: this compound binds to REV-ERB, recruiting a co-repressor complex to inhibit Bmal1 gene transcription.
Pharmacokinetics and Brain Penetrance
A key advantage of this compound for neuropsychiatric research is its ability to cross the blood-brain barrier. In vivo studies in mice have demonstrated that following intraperitoneal administration, this compound achieves concentrations in both plasma and the brain that are sufficient to engage its molecular targets.[1]
| Parameter | Dosage | Administration | Observation | Reference |
| In Vivo Activity | 30 mg/kg | Intraperitoneal (i.p.) | Plasma and brain concentrations remained above the IC₅₀ for REV-ERBα/β. | [1] |
Preclinical Efficacy in Neuropsychiatric Models
This compound has been utilized in various preclinical models to probe the role of REV-ERB activation in mood-related behaviors. These studies consistently show that pharmacological agonism of REV-ERB can induce phenotypes relevant to anxiety and depression.
Anxiolytic and Sedative Effects
In initial studies, acute administration of this compound in mice demonstrated significant anxiolytic activity.[1] Furthermore, it was shown to induce wakefulness while reducing both slow-wave sleep (SWS) and rapid eye movement (REM) sleep, highlighting its potent effects on sleep architecture and arousal.[1]
Pro-Depressive Effects in Stress Models
When administered within the context of a chronic depression model, this compound exacerbates depression-like behaviors.[2] Mice treated with this compound during a stress protocol displayed increased behavioral despair and anhedonia.[2] This pro-depressive effect is directly linked to its mechanism of action: the compound was found to decrease the expression of Bmal1 and the synaptic plasticity-related gene Homer1a in the medial prefrontal cortex (mPFC).[2]
Crucially, the behavioral effects of this compound were absent in Rev-erbα knockout mice, confirming its on-target activity.[2] Moreover, its pro-depressive effects were blocked when Bmal1 was specifically deleted from CaMK2a-expressing excitatory neurons in the mPFC, indicating that the mPFC is a critical brain region mediating these effects.[2]
Summary of Preclinical Behavioral Outcomes
| Model / Test | Species | This compound Dosage | Key Finding | Reference |
| Wheel Running Activity | Mouse | 30 mg/kg, i.p. | Dose-dependent reduction in nocturnal activity. | [1] |
| Sleep/Wake EEG | Mouse | 30 mg/kg, i.p. | Induced wakefulness; reduced SWS and REM sleep. | [1] |
| Chronic Depression Model (FST/TST) | Mouse | 30 mg/kg, i.p. | Consistently elevated immobility time compared to vehicle. | [2] |
| Chronic Depression Model (SPT) | Mouse | 30 mg/kg, i.p. | More pronounced anhedonia-like behavior than controls. | [2] |
| Open Field Test (OFT) | Mouse | 30 mg/kg, i.p. | Decreased locomotor activity. | [2] |
FST: Forced Swim Test; TST: Tail Suspension Test; SPT: Sucrose (B13894) Preference Test.
Experimental Protocols and Methodologies
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound for neuropsychiatric research.
Animal Models and Drug Administration
-
Subjects: Adult male mice are typically used. For target validation, experiments may employ global Rev-erbα knockout (KO) mice or mice with conditional deletion of Bmal1 in specific neuronal populations (e.g., mPFC CaMK2a-Bmal1 KO).[2]
-
Housing: Animals are housed under a standard 12-hour light/12-hour dark cycle (LD 12:12) with ad libitum access to food and water, unless otherwise specified by the experimental paradigm.
-
Drug Preparation: this compound is typically dissolved in a vehicle solution suitable for intraperitoneal injection.
-
Administration: A standard dose of 30 mg/kg is administered via intraperitoneal (i.p.) injection.[1][2] The timing of injection is often critical and aligned with specific Zeitgeber times (ZT), such as ZT06 (middle of the light phase).[2]
Behavioral Assays for Depression-like Phenotypes
A common workflow for inducing and assessing depression-like states involves a chronic stress protocol followed by behavioral testing.
Caption: A typical experimental workflow for evaluating this compound in a mouse model of depression.
-
Forced Swim Test (FST) & Tail Suspension Test (TST): These tests are widely used to measure behavioral despair.[2]
-
Procedure: Mice are individually placed in a situation from which they cannot escape (a cylinder of water for FST, or suspended by the tail for TST) for a fixed period (e.g., 6 minutes).
-
Data Collection: The duration of immobility is recorded. Increased immobility time is interpreted as a depression-like phenotype.[2]
-
-
Sucrose Preference Test (SPT): This assay measures anhedonia, a core symptom of depression.[2]
-
Procedure: Following a habituation period, mice are presented with two bottles, one containing water and the other a sucrose solution (e.g., 1%).
-
Data Collection: The volume consumed from each bottle over a period (e.g., 24 hours) is measured. Sucrose preference is calculated as (sucrose intake / total fluid intake) * 100. A significant decrease in this percentage indicates anhedonia-like behavior.[2]
-
Molecular Analysis
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify changes in gene expression in specific brain regions.
-
Procedure: Following behavioral testing, animals are euthanized, and brain regions of interest (e.g., mPFC) are rapidly dissected. RNA is extracted, converted to cDNA, and subjected to PCR with primers specific for target genes (Bmal1, Homer1a, Npas2, etc.) and housekeeping genes for normalization.
-
Data Analysis: Relative mRNA expression levels are calculated to determine the effect of this compound treatment on the transcription of key clock and plasticity-related genes.[2]
-
Conclusion and Future Directions
This compound is a powerful chemical probe for dissecting the role of the REV-ERB nuclear receptors in the central nervous system. Preclinical data robustly demonstrate that activation of REV-ERB by this compound modulates sleep, anxiety, and depression-like behaviors, primarily through the repression of Bmal1 in the mPFC.[1][2] This technical guide provides researchers with the foundational data and methodologies to effectively utilize this compound in their studies.
Future research should aim to:
-
Explore the effects of this compound in models of other neuropsychiatric disorders where circadian disruption is implicated, such as bipolar disorder and schizophrenia.
-
Investigate the cell-type-specific roles of REV-ERB in other brain regions involved in mood regulation.
-
Utilize this compound to further unravel the downstream molecular pathways that link the core molecular clock to synaptic plasticity and neuronal function.
By enabling the precise pharmacological manipulation of the circadian clock, this compound will continue to be an essential tool in advancing our understanding of the molecular underpinnings of neuropsychiatric illness.
References
SR10067's potential therapeutic applications in metabolic syndrome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metabolic syndrome, a constellation of cardiometabolic risk factors including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, represents a significant and growing global health challenge. The nuclear receptors REV-ERBα and REV-ERBβ have emerged as critical regulators of circadian rhythm and metabolism, making them promising therapeutic targets. SR10067, a potent and selective REV-ERB agonist, is currently under investigation for its potential to modulate these pathways and offer a novel therapeutic strategy for metabolic syndrome. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound and other REV-ERB agonists in the context of metabolic syndrome. While direct quantitative data for this compound in metabolic syndrome models is limited, extensive research on analogous compounds, SR9009 and SR9011, provides a strong rationale for its therapeutic potential.
Introduction: The Role of REV-ERB in Metabolic Homeostasis
The REV-ERB nuclear receptors (REV-ERBα/NR1D1 and REV-ERBβ/NR1D2) are integral components of the core circadian clock machinery.[1] They function as transcriptional repressors, rhythmically controlling the expression of a wide array of genes involved in the regulation of metabolism and inflammatory processes.[2][3] REV-ERBs integrate the circadian clock with metabolic pathways in key tissues such as the liver, skeletal muscle, and adipose tissue.[4] Dysregulation of this internal clock is increasingly linked to the development of metabolic diseases.[1] Pharmacological activation of REV-ERB has been shown to modulate the expression of genes involved in lipid and glucose metabolism, leading to increased energy expenditure and reduced adiposity in preclinical models.[1][5]
This compound is a potent and selective agonist for REV-ERBα and REV-ERBβ with IC50 values of 170 nM and 160 nM, respectively.[6] While initial in vivo studies with this compound have primarily focused on its effects on the central nervous system, particularly in regulating sleep, wakefulness, and anxiety, its potential in metabolic diseases is an area of active investigation.[6][7] This guide will synthesize the available information on REV-ERB agonism and its therapeutic implications for metabolic syndrome, drawing heavily on data from the well-characterized analogs SR9009 and SR9011 as a proxy for the potential effects of this compound.
Mechanism of Action: REV-ERB Signaling in Metabolic Regulation
REV-ERB agonists, including this compound, exert their effects by binding to the REV-ERBα and REV-ERBβ receptors. This binding event enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex, leading to the repression of target gene transcription. Key metabolic pathways influenced by REV-ERB activation include:
-
Lipid Metabolism: REV-ERB activation has been shown to decrease lipogenesis and cholesterol and bile acid synthesis in the liver.[8] It can also reduce lipid storage in white adipose tissue.[8] Studies with REV-ERB agonists have demonstrated a reduction in plasma triglycerides and total cholesterol.[4]
-
Glucose Metabolism: REV-ERB plays a role in regulating hepatic glucose production.[3] Pharmacological activation of REV-ERB can lead to decreased plasma glucose levels.[4]
-
Energy Expenditure: By modulating gene expression in the liver, skeletal muscle, and adipose tissue, REV-ERB agonists can lead to increased energy expenditure.[1][5]
The following diagram illustrates the signaling pathway of REV-ERB in the regulation of metabolic gene expression.
Caption: REV-ERB Signaling Pathway in Metabolic Regulation.
Preclinical Data: Effects of REV-ERB Agonists on Metabolic Syndrome Parameters
While specific quantitative data on the effects of this compound in animal models of metabolic syndrome are not yet widely published, studies on the structurally related REV-ERB agonists SR9009 and SR9011 provide compelling evidence for the potential of this class of compounds.
Effects on Body Weight and Adiposity
Chronic administration of REV-ERB agonists has been shown to reduce body weight and fat mass in diet-induced obese mice.[1][5]
Table 1: Effect of REV-ERB Agonists on Body Weight and Fat Mass in Diet-Induced Obese Mice
| Compound | Animal Model | Dosage | Duration | Change in Body Weight | Change in Fat Mass | Reference |
| SR9011 | BALB/c Mice | 100 mg/kg, i.p., b.i.d. | 12 days | Decrease | Decrease | [5] |
| SR9009 | C57BL/6 Mice (DIO) | 100 mg/kg, i.p., b.i.d. | Not specified | Decrease | Decrease | [1] |
Effects on Glucose Homeostasis
REV-ERB agonists have demonstrated the ability to improve markers of glucose metabolism.
Table 2: Effect of REV-ERB Agonists on Glucose and Insulin Levels
| Compound | Animal Model | Dosage | Parameter | Result | Reference |
| SR9009 | Diet-Induced Obese Mice | 100 mg/kg, i.p., b.i.d. | Plasma Glucose | Decreased | Not specified |
| SR9009 | Diet-Induced Obese Mice | 100 mg/kg, i.p., b.i.d. | Plasma Insulin | Decreased | Not specified |
Effects on Lipid Profile
Treatment with REV-ERB agonists has been associated with improvements in the lipid profile of diet-induced obese mice.
Table 3: Effect of REV-ERB Agonists on Lipid Profile in Diet-Induced Obese Mice
| Compound | Animal Model | Dosage | Parameter | Result | Reference |
| SR9009 | Diet-Induced Obese Mice | 100 mg/kg, i.p., b.i.d. | Plasma Triglycerides | Decreased | Not specified |
| SR9009 | Diet-Induced Obese Mice | 100 mg/kg, i.p., b.i.d. | Total Cholesterol | Decreased | Not specified |
Experimental Protocols
The following section outlines a general experimental protocol for evaluating the therapeutic potential of a REV-ERB agonist, such as this compound, in a diet-induced obesity mouse model of metabolic syndrome.
Animal Model and Diet
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Diet: High-fat diet (HFD; e.g., 60% kcal from fat) to induce obesity and metabolic syndrome. A control group is maintained on a standard chow diet.
-
Duration: Mice are typically fed the HFD for 12-16 weeks to establish the metabolic phenotype.
Drug Administration
-
Compound: this compound dissolved in a suitable vehicle (e.g., DMSO, PEG400, or a combination).
-
Dosage: Based on preliminary studies, a dose of 30 mg/kg has been used for this compound in mice for other indications.[6] Dose-response studies are recommended to determine the optimal dose for metabolic effects.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies with these compounds.[6]
-
Frequency: Twice daily (b.i.d.) administration is often used for REV-ERB agonists to maintain adequate plasma concentrations.[5]
-
Treatment Duration: A treatment period of 2-4 weeks is typical for assessing metabolic effects.
Assessment of Metabolic Parameters
The following diagram outlines a typical experimental workflow for assessing the metabolic effects of a REV-ERB agonist.
Caption: Experimental Workflow for Metabolic Phenotyping.
-
Body Weight and Composition: Monitored weekly. Body composition (fat and lean mass) can be assessed using techniques like DEXA or NMR.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Performed at the end of the treatment period to assess glucose disposal and insulin sensitivity.
-
Fasting Blood Samples: Collected at baseline and at the end of the study to measure fasting glucose, insulin, and lipid profiles (triglycerides, total cholesterol, HDL, LDL).
-
Tissue Collection: At the end of the study, tissues such as the liver, white adipose tissue (WAT), and skeletal muscle are collected for gene expression analysis (qRT-PCR) of key metabolic and circadian genes.
Future Directions and Conclusion
The preclinical data for REV-ERB agonists, particularly SR9009 and SR9011, strongly suggest that this class of compounds holds significant promise for the treatment of metabolic syndrome. The observed effects on weight loss, improved glucose homeostasis, and favorable lipid profile changes address key components of this complex disorder.
While direct and comprehensive in vivo data for this compound in metabolic syndrome models are still needed, its potency and selectivity as a REV-ERB agonist make it a compelling candidate for further investigation. Future research should focus on:
-
Quantitative in vivo studies: To determine the efficacy of this compound in diet-induced obese and other relevant animal models of metabolic syndrome, with detailed analysis of its effects on all components of the syndrome.
-
Pharmacokinetic and pharmacodynamic studies: To optimize dosing regimens and understand the exposure-response relationship for metabolic endpoints.
-
Long-term safety studies: To assess the safety profile of chronic this compound administration.
References
- 1. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Circadian Transcription Factor Rev-Erb in Metabolism and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of REV-ERB in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for SR10067 In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
SR10067 is a potent and selective synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the core circadian clock machinery, acting as transcriptional repressors of key clock genes, most notably Bmal1 (also known as Arntl).[2][3] By activating REV-ERB, this compound provides a powerful tool to pharmacologically modulate the circadian rhythm and study its impact on various physiological processes, including metabolism, inflammation, and sleep architecture.[4][5][6] These application notes provide detailed protocols for the in vivo use of this compound in mouse models, along with key quantitative data and a depiction of the underlying signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Reference |
| IC50 (REV-ERBα) | 170 nM | Not Specified | [1] |
| IC50 (REV-ERBβ) | 160 nM | Not Specified | [1] |
Table 2: In Vivo Administration and Dosing of this compound in Mice
| Parameter | Value | Details | Reference |
| Route of Administration | Intraperitoneal (i.p.) | [1][3][4] | |
| Standard Dosage | 30 mg/kg | [1][3][4] | |
| Vehicle | 10% DMSO in corn oil | [1] |
Signaling Pathway
This compound acts as an agonist for the nuclear receptors REV-ERBα and REV-ERBβ. In the canonical circadian clock feedback loop, the CLOCK/BMAL1 heterodimer promotes the transcription of Per and Cry genes. The PER/CRY protein complex, in turn, inhibits the activity of CLOCK/BMAL1. REV-ERBα/β adds another layer to this regulation by directly repressing the transcription of Bmal1. By activating REV-ERB, this compound enhances this repression, leading to a decrease in Bmal1 expression and subsequent alterations in the circadian rhythm and downstream physiological processes.
Caption: this compound signaling pathway in the context of the circadian clock.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice to be treated, calculate the total mass of this compound needed.
-
Prepare the vehicle solution: Prepare a 10% DMSO in corn oil solution. For example, to make 1 mL of vehicle, add 100 µL of sterile DMSO to 900 µL of sterile corn oil.
-
Dissolve this compound in DMSO: Weigh the calculated amount of this compound and place it in a sterile 1.5 mL microcentrifuge tube. Add the required volume of DMSO to achieve a 10x stock solution (relative to the final concentration in the vehicle). Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can aid in dissolution.
-
Prepare the final dosing solution: Add the appropriate volume of the this compound/DMSO stock solution to the corn oil to achieve the final desired concentration and a 10% DMSO final concentration. For example, to prepare 1 mL of a 3 mg/mL solution (for a 10 mL/kg injection volume at 30 mg/kg), add 100 µL of a 30 mg/mL this compound in DMSO stock to 900 µL of corn oil.
-
Vortex the final solution: Vortex the final dosing solution vigorously to ensure a homogenous suspension. Prepare the solution fresh on the day of injection.
In Vivo Administration of this compound to Mice
Materials:
-
8-12 week old mice (e.g., C57BL/6J)
-
Prepared this compound dosing solution
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment (12:12 light-dark cycle, constant temperature and humidity) for at least one week prior to the experiment to allow for acclimatization. Provide ad libitum access to food and water.
-
Handling: Handle the mice gently to minimize stress.
-
Weigh the mouse: Immediately before injection, weigh each mouse to accurately calculate the injection volume.
-
Calculate Injection Volume: Based on the mouse's weight and the concentration of the this compound solution, calculate the required injection volume. A common injection volume is 10 mL/kg.
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse securely.
-
Wipe the lower abdominal area with 70% ethanol.
-
Insert the needle into the peritoneal cavity at a shallow angle (approximately 15-20 degrees) in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Inject the calculated volume of the this compound solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Control Group: Administer the vehicle solution (10% DMSO in corn oil) to the control group of mice using the same procedure.
-
Post-injection Monitoring: Monitor the mice for any adverse reactions following the injection.
Post-Administration Monitoring and Tissue Collection
Procedure:
-
Behavioral Monitoring: Observe the mice for changes in locomotor activity, feeding behavior, and any signs of distress at regular intervals post-injection.
-
Tissue Collection: At the desired time points post-injection, euthanize the mice using a humane, institutionally approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Blood Collection: If plasma analysis is required, collect blood via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma and store it at -80°C.
-
Tissue Dissection: Promptly dissect the tissues of interest (e.g., liver, hypothalamus, muscle, adipose tissue).
-
Sample Processing:
-
For gene expression analysis (qRT-PCR), snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
For protein analysis (Western blot), homogenize the tissues in appropriate lysis buffer containing protease and phosphatase inhibitors, then store at -80°C.
-
For histological analysis, fix the tissues in 4% paraformaldehyde.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo mouse study using this compound.
Caption: General experimental workflow for this compound in vivo mouse studies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Rev-Erb - Wikipedia [en.wikipedia.org]
- 3. Prefrontal cortex molecular clock modulates development of depression-like phenotype and rapid antidepressant response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and Genetic Modulation of REV-ERB Activity and Expression Affects Orexigenic Gene Expression | PLOS One [journals.plos.org]
- 6. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
Application Notes and Protocols for SR10067 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of SR10067, a synthetic REV-ERB agonist, in rodent models. The information is intended to assist in the design and execution of preclinical studies investigating the therapeutic potential of this compound in various disease models.
Data Presentation: Summary of this compound Administration and Effects in Rodent Models
The following table summarizes the key quantitative and qualitative data from studies utilizing this compound in mice. The primary route of administration reported is intraperitoneal (i.p.) injection.
| Parameter | Details | Species | Observed Effects |
| Dosage Range | 10 - 30 mg/kg | Mouse | Dose-dependent effects on locomotor activity and anxiety-like behavior.[1][2] |
| Typical Dosage | 30 mg/kg | Mouse | Effective in modulating circadian rhythms, sleep architecture, and inflammation.[2][3][4][5][6] |
| Administration Route | Intraperitoneal (i.p.) | Mouse | Commonly used and shown to be effective.[2][3][4][5][6] |
| Vehicle Solution | 10% DMSO in corn oil | Mouse | A standard vehicle for in vivo administration of this compound.[5] |
| Frequency | Single or repeated daily injections | Mouse | Dependent on the experimental design and endpoint.[4][6] |
| Pharmacokinetics | Good bioavailability in plasma and brain.[3][5] Concentrations remain above the IC50 of the receptor.[3][5] | Mouse | Brain-penetrant.[5] |
| Reported Biological Effects | - Anxiolytic activity.[1][2][3]- Induction of wakefulness and reduction of SWS and REM sleep.[1][2][3]- Suppression of circadian wheel running activity.[1][2][3]- Attenuation of Th2 cytokine-mediated barrier dysfunction (in vitro).[7]- Regulation of mood disorders and LPS-induced inflammation.[7] | Mouse | Broad spectrum of activity related to circadian rhythm modulation. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Preparation and Administration of this compound Solution
This protocol describes the preparation of this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a 10x stock solution (e.g., for a final concentration of 3 mg/mL, prepare a 30 mg/mL stock in DMSO).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming may be required.
-
-
Working Solution Preparation:
-
In a separate sterile tube, add the required volume of sterile corn oil.
-
Add the appropriate volume of the this compound stock solution to the corn oil to achieve the final desired concentration and a 10% DMSO final concentration. For example, to prepare 1 mL of a 3 mg/mL working solution, add 100 µL of the 30 mg/mL stock solution to 900 µL of corn oil.
-
Vortex the mixture vigorously to create a uniform suspension.
-
-
Administration:
-
Administer the this compound suspension to the mice via intraperitoneal (i.p.) injection.
-
The injection volume should be calculated based on the animal's body weight (e.g., 10 µL/g for a 30 mg/kg dose from a 3 mg/mL solution).
-
Ensure the solution is well-suspended immediately before each injection.
-
Lipopolysaccharide (LPS)-Induced Inflammation Model
This protocol outlines the induction of systemic inflammation in mice using LPS and subsequent treatment with this compound.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
This compound solution (prepared as described above)
-
Vehicle control solution (10% DMSO in corn oil)
-
Sterile syringes and needles
Procedure:
-
Acclimation: Acclimate mice to the experimental conditions for at least one week prior to the start of the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
This compound Administration: Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle control to the respective groups. The timing of this compound administration relative to the LPS challenge may vary depending on the study design (e.g., pre-treatment, co-administration, or post-treatment).
-
LPS Challenge: After the appropriate time interval following this compound/vehicle administration, inject LPS (e.g., 1-5 mg/kg, i.p.) or sterile saline to the respective groups.
-
Monitoring and Sample Collection: Monitor the animals for signs of inflammation (e.g., weight loss, lethargy, piloerection). At a predetermined time point post-LPS challenge (e.g., 2, 6, or 24 hours), collect blood and/or tissues for analysis of inflammatory markers (e.g., cytokines, chemokines).
Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol provides a general framework for inducing EAE in mice, a model for multiple sclerosis, and assessing the therapeutic effect of this compound.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile, pyrogen-free saline
-
This compound solution (prepared as described above)
-
Vehicle control solution (10% DMSO in corn oil)
-
Sterile syringes and needles
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG 35-55 peptide in CFA.
-
Administer pertussis toxin (i.p.) on day 0 and day 2 post-immunization.
-
-
This compound Treatment:
-
Begin this compound (e.g., 30 mg/kg, i.p.) or vehicle administration at a specified time point, which can be prophylactic (starting at or before immunization) or therapeutic (starting after the onset of clinical signs).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).
-
-
Histological and Immunological Analysis:
-
At the end of the experiment, perfuse the animals and collect the brain and spinal cord for histological analysis of inflammation and demyelination.
-
Spleen and lymph nodes can be collected to analyze T-cell responses.
-
Mandatory Visualizations
REV-ERBα Signaling Pathway
Caption: REV-ERBα signaling pathway activated by this compound.
Experimental Workflow for LPS-Induced Inflammation Study
Caption: Workflow for an LPS-induced inflammation study with this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Prefrontal cortex molecular clock modulates development of depression-like phenotype and rapid antidepressant response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for SR10067 Solubilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization of SR10067, a potent and selective REV-ERB agonist, in Dimethyl Sulfoxide (DMSO) for in vitro studies and in a corn oil vehicle for in vivo experiments. Adherence to these guidelines is crucial for ensuring consistent and reproducible experimental outcomes.
Data Presentation: this compound Solubility
The following table summarizes the known solubility parameters of this compound in the recommended solvents.
| Solvent/Vehicle | This compound Concentration | Molar Equivalent | Notes |
| 100% DMSO | 100 mg/mL[1] | 214.79 mM[1] | Ultrasonic treatment is recommended to achieve full dissolution.[1] |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL[1] | ≥ 5.37 mM[1] | A clear solution can be achieved.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound in DMSO for In Vitro Applications
This protocol details the preparation of a concentrated this compound stock solution in DMSO, suitable for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath sonicator
-
Sterile 0.22 µm PTFE syringe filter
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder and place it in a sterile amber microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator. Sonicate in short bursts of 5-10 minutes, vortexing in between, until the solution is clear. Gentle warming to 37°C can aid dissolution.
-
-
Sterile Filtration:
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
-
-
Preparation of Working Solution:
-
When ready to use, thaw an aliquot at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the final desired concentration. It is critical to ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, as higher concentrations can be cytotoxic.[4][5][6][7][8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocol 2: Preparation of this compound in Corn Oil for In Vivo Applications
This protocol describes the preparation of an this compound suspension in a corn oil-based vehicle for administration in animal models, such as by intraperitoneal (IP) injection.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile corn oil
-
Sterile conical tubes or vials
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
Water bath sonicator or probe sonicator
Procedure:
-
Preparation of this compound/DMSO Premix:
-
In a sterile tube, dissolve the required amount of this compound powder in sterile DMSO. For a final formulation of 10% DMSO, this will be 1/10th of your final desired volume.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication as described in Protocol 1.
-
-
Vehicle Preparation:
-
In a separate larger sterile tube, measure out the required volume of sterile corn oil (90% of the final volume).
-
-
Combining the Premix and Vehicle:
-
Slowly add the this compound/DMSO premix dropwise to the corn oil while continuously vortexing. This gradual addition is crucial to prevent precipitation of the compound.
-
-
Homogenization:
-
After the complete addition of the premix, vortex the mixture vigorously for at least 5 minutes to ensure a homogenous suspension.
-
For a more uniform suspension, sonicate the final mixture. A water bath sonicator can be used for 15-30 minutes, or a probe sonicator at a low power setting for short bursts, ensuring the solution does not overheat.
-
-
Administration:
-
Before each administration, vortex the suspension thoroughly to ensure a uniform dose.
-
It is recommended to prepare this formulation fresh before each experiment. If short-term storage is necessary, store at 4°C, protected from light, and bring to room temperature before use.
-
Visualizations
Caption: Workflow for this compound solubilization.
References
Application Notes and Protocols for SR10067 Treatment of Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SR10067, a potent and selective REV-ERB agonist, in primary neuronal cultures. The following sections detail recommended concentrations, experimental protocols for treatment and analysis, and an overview of the underlying signaling pathways.
Introduction to this compound
This compound is a synthetic ligand that activates the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are key regulators of the circadian clock and are involved in various physiological processes, including metabolism, inflammation, and neuronal function. This compound has been shown to be brain-penetrant and exhibits high affinity for both REV-ERB isoforms, with IC50 values of approximately 170 nM for REV-ERBα and 160 nM for REV-ERBβ. Its ability to modulate the core clock machinery makes it a valuable tool for investigating the role of circadian rhythms in neuronal health and disease.
Recommended this compound Concentrations for Primary Neurons
Direct studies on the optimal concentration of this compound for treating primary neurons are limited. However, based on studies using the related REV-ERB agonist SR9009 on primary rat hippocampal neural stem/progenitor cells, a starting concentration range can be extrapolated. This compound is approximately 4-5 times more potent than SR9009 in vitro.[1] The following table provides a recommended starting concentration range for this compound, adjusted for its higher potency, and the observed effects of SR9009 at different concentrations.
| Agonist | Concentration (SR9009) | Equivalent Concentration (this compound, estimated) | Observed Effects in Primary Neural Stem/Progenitor Cells |
| SR9009 | 0.1 µM | ~0.02 - 0.025 µM | Enhanced neurite outgrowth |
| SR9009 | > 1.5 µM | > ~0.3 - 0.375 µM | Decreased proliferation |
| SR9009 | 2.5 µM | ~0.5 - 0.625 µM | Suppressed neurite outgrowth |
It is strongly recommended to perform a dose-response study to determine the optimal concentration for your specific primary neuron type and experimental goals.
Experimental Protocols
Primary Neuron Culture
This protocol is a general guideline for establishing primary cortical or hippocampal neuron cultures from embryonic day 18 (E18) rat or mouse pups.
Materials:
-
Neurobasal Plus Medium
-
B-27 Plus Supplement
-
GlutaMAX Supplement
-
Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-lysine
-
Laminin (B1169045) (optional)
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin or Papain
-
DNase I
-
Fetal Bovine Serum (FBS, for trypsin inactivation)
-
Sterile, tissue culture-treated plates or coverslips
Procedure:
-
Coat Culture Vessels:
-
Aseptically coat culture plates or coverslips with 50 µg/mL Poly-D-lysine or Poly-L-lysine solution in sterile water for at least 1 hour at 37°C.
-
Rinse three times with sterile water and allow to dry completely. For enhanced attachment, a secondary coating of laminin (10 µg/mL) can be applied.
-
-
Tissue Dissection and Dissociation:
-
Dissect cortices or hippocampi from E18 embryos in ice-cold HBSS.
-
Mince the tissue and transfer to a tube containing a dissociation solution (e.g., 0.25% trypsin-EDTA or papain).
-
Incubate at 37°C for 15-20 minutes.
-
Inactivate trypsin with FBS-containing medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and Trypan Blue.
-
Plate neurons at a density of 1.5 x 10^5 to 2.5 x 10^5 cells/cm².
-
Culture in Neurobasal Plus medium supplemented with B-27 Plus, GlutaMAX, and Penicillin-Streptomycin.
-
-
Culture Maintenance:
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Perform a half-medium change every 2-3 days.
-
This compound Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete neuronal culture medium
Procedure:
-
On the desired day in vitro (DIV), typically between DIV 5-7 when neuronal networks are established, prepare the treatment media.
-
Dilute the this compound stock solution in pre-warmed complete neuronal culture medium to the desired final concentrations.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
-
Perform a half-medium change, replacing the old medium with the freshly prepared treatment or vehicle control medium.
-
Return the cultures to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
Assessment of Neuronal Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
At the end of the this compound treatment period, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of medium.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
Immunocytochemistry for Neuronal Morphology
This protocol uses an antibody against Microtubule-Associated Protein 2 (MAP2) to visualize neuronal cell bodies and dendrites.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-MAP2
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Fixation: After treatment, gently wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-MAP2 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope. Neurite length and branching can be quantified using appropriate software (e.g., ImageJ with NeuronJ plugin).
Signaling Pathway of this compound in Neurons
This compound, as a REV-ERB agonist, primarily functions as a transcriptional repressor. Its activation of REV-ERBα/β leads to the recruitment of the NCoR-HDAC3 corepressor complex to target gene promoters, resulting in the suppression of their transcription.
A primary target of REV-ERB is the Bmal1 gene, a core component of the positive limb of the circadian clock. By repressing Bmal1, this compound can modulate the expression of numerous clock-controlled genes that influence neuronal processes.
Furthermore, REV-ERBα has been shown to regulate neuroinflammation by suppressing the NF-κB signaling pathway in glial cells. This anti-inflammatory action may indirectly contribute to neuronal health and survival.
References
Application Notes and Protocols for Utilizing SR10067 in a Diet-Induced Obesity Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR10067 is a potent and selective synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the core circadian clock machinery and play a significant role in regulating metabolic processes.[2][3] Activation of REV-ERB by agonists like this compound leads to the transcriptional repression of target genes involved in lipid and glucose metabolism, as well as the modulation of circadian rhythms.[2][3] In the context of metabolic diseases, targeting REV-ERB has emerged as a promising therapeutic strategy. Studies with related REV-ERB agonists, such as SR9009, have demonstrated efficacy in reducing obesity, improving dyslipidemia, and normalizing glucose homeostasis in diet-induced obese (DIO) mouse models.[4][5] These effects are largely attributed to increased energy expenditure.[4][5]
This document provides detailed application notes and protocols for the use of this compound in a diet-induced obesity mouse model, a common preclinical model for studying obesity and metabolic syndrome.
Mechanism of Action: REV-ERB Signaling Pathway
This compound, as a REV-ERB agonist, binds to REV-ERBα and REV-ERBβ, enhancing their repressive activity. REV-ERB acts as a transcriptional repressor by recruiting the Nuclear Receptor Corepressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3) complex to its target gene promoters.[2] This leads to the silencing of genes involved in various metabolic pathways, including lipogenesis and gluconeogenesis, and also modulates the expression of core clock genes like Bmal1. The net effect is an alteration of metabolic gene expression patterns in key metabolic tissues such as the liver, skeletal muscle, and adipose tissue, leading to increased energy expenditure.[4][5]
Quantitative Data
Disclaimer: To date, specific quantitative data for this compound in a diet-induced obesity mouse model has not been extensively published in peer-reviewed literature. The following tables present data from studies using the closely related REV-ERB agonist, SR9009 , to provide a representative example of the expected effects in a DIO mouse model.[4]
Table 1: Effect of REV-ERB Agonist (SR9009) on Body Weight and Composition in DIO Mice [4]
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Fat Mass (%) | Lean Mass (%) |
| Vehicle | 41.2 ± 1.5 | 39.8 ± 1.7 | -3.4 ± 1.2 | 35.2 ± 2.1 | 60.5 ± 2.3 |
| SR9009 (100 mg/kg) | 41.5 ± 1.3 | 35.5 ± 1.1 | -14.5 ± 1.5 | 25.8 ± 1.8 | 69.1 ± 2.0 |
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle.
Table 2: Effect of REV-ERB Agonist (SR9009) on Plasma Metabolic Parameters in DIO Mice [4]
| Treatment Group | Plasma Glucose (mg/dL) | Plasma Triglycerides (mg/dL) | Plasma Total Cholesterol (mg/dL) | Plasma NEFA (mEq/L) |
| Vehicle | 165 ± 8 | 125 ± 7 | 220 ± 12 | 0.85 ± 0.06 |
| SR9009 (100 mg/kg) | 134 ± 6 | 110 ± 5 | 117 ± 9 | 0.65 ± 0.05 |
Data are presented as mean ± SEM. NEFA: Non-Esterified Fatty Acids. *p < 0.05 compared to vehicle.
Table 3: Effect of REV-ERB Agonist (SR9009) on Adipose Tissue Gene Expression in DIO Mice [4]
| Gene | Fold Change (SR9009 vs. Vehicle) | Function |
| Srebp-1c | ↓ 0.6 | Lipogenesis |
| Fasn | ↓ 0.5 | Fatty Acid Synthesis |
| Scd1 | ↓ 0.4 | Fatty Acid Desaturation |
| Lpl | ↓ 0.7 | Lipoprotein Lipase |
Data represent approximate fold changes based on published findings.
Experimental Protocols
The following protocols are designed to guide researchers in conducting studies with this compound in a diet-induced obesity mouse model.
Experimental Workflow
Protocol 1: Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model:
-
Use male C57BL/6J mice, as they are susceptible to diet-induced obesity.
-
Start the diet at 6-8 weeks of age.
-
House mice in a temperature-controlled facility (22-24°C) with a 12-hour light/dark cycle.
-
-
Diet:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: Feed a high-fat diet (HFD), typically 45% or 60% kcal from fat.[6]
-
Provide food and water ad libitum.
-
Replace the HFD at least twice a week to prevent spoilage.
-
-
Induction of Obesity:
-
Maintain mice on their respective diets for 12-16 weeks to induce a stable obese phenotype.
-
Monitor body weight weekly. DIO mice should exhibit a significantly higher body weight compared to the control group.
-
-
Acclimatization and Baseline Measurements:
-
Before starting the treatment, allow the mice to acclimatize for at least one week.
-
Record baseline body weight and perform body composition analysis (e.g., using EchoMRI or DEXA) to determine fat and lean mass.
-
Protocol 2: this compound Administration
-
This compound Preparation:
-
This compound is soluble in DMSO.[1] Prepare a stock solution in DMSO.
-
For injections, dilute the stock solution in a vehicle suitable for intraperitoneal (i.p.) injection, such as a mixture of saline and Tween 80 or corn oil, to minimize precipitation and irritation. The final concentration of DMSO should be low (e.g., <5%).
-
-
Dosing and Administration:
-
The recommended dose of this compound is 30 mg/kg body weight.[1]
-
Administer the drug via intraperitoneal (i.p.) injection.
-
The frequency of administration can be once or twice daily, depending on the experimental design. For circadian rhythm studies, injections are often timed (e.g., at the beginning of the light and dark cycles).
-
The vehicle control group should receive an equivalent volume of the vehicle solution.
-
-
Treatment Duration:
-
A typical treatment duration is 2 to 4 weeks.
-
-
Monitoring:
-
Monitor body weight and food intake at least weekly throughout the treatment period.
-
Protocol 3: Oral Glucose Tolerance Test (OGTT)
-
Fasting:
-
Fast the mice for 4-6 hours before the test.[2] Water should be available ad libitum.
-
-
Baseline Blood Glucose:
-
At time 0, before glucose administration, collect a small blood sample from the tail vein to measure baseline blood glucose levels using a glucometer.
-
-
Glucose Administration:
-
Blood Glucose Measurements:
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose bolus.
-
Measure and record blood glucose levels at each time point.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each group.
-
Calculate the area under the curve (AUC) to quantify glucose tolerance.
-
Protocol 4: Adipose Tissue Collection and Gene Expression Analysis
-
Euthanasia and Tissue Collection:
-
At the end of the study, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissect and collect adipose tissue depots (e.g., epididymal white adipose tissue - eWAT, and inguinal white adipose tissue - iWAT).
-
Immediately snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until RNA extraction.[9]
-
-
RNA Extraction:
-
Homogenize the frozen adipose tissue using a bead mill or rotor-stator homogenizer in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using a real-time PCR system to analyze the expression of target genes.
-
Use primers specific for genes of interest (e.g., Srebp-1c, Fasn, Pparγ, Ucp1, and core clock genes like Bmal1 and Per2).
-
Normalize the expression data to a stable housekeeping gene (e.g., Gapdh, Actb, or 18S rRNA).
-
Calculate relative gene expression using the ΔΔCt method.
-
Conclusion
This compound presents a valuable pharmacological tool for investigating the role of the circadian clock and REV-ERB in the pathophysiology of obesity and metabolic syndrome. The protocols outlined in this document provide a comprehensive framework for utilizing this compound in a diet-induced obesity mouse model. By following these methodologies, researchers can effectively evaluate the therapeutic potential of REV-ERB agonists in preclinical settings. It is anticipated that this compound will demonstrate effects comparable to other REV-ERB agonists, leading to reduced adiposity and improved metabolic health.
References
- 1. GIPR agonism mediates weight-independent insulin sensitization by tirzepatide in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Circadian Transcription Factor Rev-Erb in Metabolism and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of the alteration of gene expression in adipose tissue of diet-induced obese mice by microarray and reverse transcription-polymerase chain reaction analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. REV-ERB-erating nuclear receptor functions in circadian metabolism and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing SR10067 Effects on Gene Expression via qPCR
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for utilizing the synthetic REV-ERB agonist, SR10067, to modulate gene expression and for quantifying these changes using quantitative polymerase chain reaction (qPCR). This compound is a potent agonist for the nuclear receptors REV-ERBα and REV-ERBβ, which are key regulators of the circadian clock and metabolism.[1][2] This protocol offers a detailed methodology for cell culture and treatment, RNA extraction, reverse transcription, and qPCR analysis. It also includes a list of potential target genes, including those regulated by REV-ERB and the nuclear receptor RORγt, given the potential for crosstalk between these signaling pathways.[3][4]
Introduction
This compound is a small molecule that acts as a potent and selective agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1] These receptors are critical components of the mammalian circadian clock, functioning as transcriptional repressors of key clock genes such as Bmal1 (Arntl).[2][5] By activating REV-ERB, this compound can modulate the expression of a wide array of genes involved in the regulation of circadian rhythms, metabolism, and inflammation.[6][7][8]
Recent studies have highlighted the therapeutic potential of targeting REV-ERB in various disease models. Pharmacological activation of REV-ERB has been shown to alter circadian behavior, increase energy expenditure, and ameliorate metabolic disorders in mice.[7] Furthermore, REV-ERB agonists can suppress the expression of pro-inflammatory cytokines, suggesting a role in the treatment of inflammatory diseases.[6]
Interestingly, REV-ERB and the Retinoic acid receptor-related Orphan Receptor (ROR) family of nuclear receptors can bind to the same DNA response elements (ROREs), leading to a competitive interplay that fine-tunes gene expression.[4][9] RORγt is the master regulator of T helper 17 (Th17) cell differentiation and is a key target for autoimmune diseases. The potential for crosstalk between REV-ERB and RORγt signaling pathways makes it pertinent to investigate the effects of this compound on the expression of genes regulated by both nuclear receptors.[3]
This application note provides a detailed protocol for researchers to assess the in vitro effects of this compound on the expression of target genes using qPCR, a sensitive and widely used technique for gene expression analysis.
Signaling Pathway and Experimental Workflow
REV-ERB and RORγt Signaling Crosstalk
Caption: REV-ERB and RORγt signaling crosstalk at the RORE.
Experimental Workflow for qPCR Analysis
Caption: Experimental workflow for qPCR analysis of gene expression.
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Appropriate cell line (e.g., HepG2, THP-1, or primary cells)
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit)
-
DNase I, RNase-free
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Nuclease-free water
-
Forward and reverse primers for target and housekeeping genes
-
qPCR-compatible plates and seals
Methods
1. This compound Stock Solution Preparation
-
Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
2. Cell Culture and Treatment
-
Culture the chosen cell line under standard conditions (e.g., 37°C, 5% CO2).
-
Seed cells into appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare working solutions of this compound by diluting the stock solution in a cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 20 µM) and a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal conditions.[8]
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Replace the existing medium with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired treatment duration.
3. RNA Isolation and Quantification
-
After treatment, aspirate the medium and wash the cells with PBS.
-
Lyse the cells directly in the culture plate using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
To eliminate genomic DNA contamination, treat the RNA samples with DNase I.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
4. cDNA Synthesis
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Use a consistent amount of RNA for each sample (e.g., 1 µg) to ensure accurate comparisons.
-
Follow the manufacturer's protocol for the reverse transcription reaction. The resulting cDNA will be used as the template for qPCR.
5. Quantitative Polymerase Chain Reaction (qPCR)
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, nuclease-free water, and cDNA template.
-
It is recommended to run each sample in triplicate to ensure technical reproducibility.
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
Perform the qPCR reaction using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
A melt curve analysis should be performed at the end of the run when using SYBR Green to verify the specificity of the amplified product.
6. Data Analysis
-
The relative gene expression can be calculated using the 2-ΔΔCt method.[8]
-
ΔCt = Ct (target gene) - Ct (housekeeping gene)
-
ΔΔCt = ΔCt (treated sample) - ΔCt (vehicle control sample)
-
Fold Change = 2-ΔΔCt
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.
Data Presentation
Table 1: Primer Sequences for qPCR
| Gene Symbol | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| REV-ERB Targets | ||
| BMAL1 (ARNTL) | GGGTCGTTTTCCAGGACTGT | TGGCTTTTCCGTTTCTGCTT |
| NPAS2 | AGGACACCAAGACGGAGAAG | TCGCTGTTGTAGTTGGGGAT |
| PER2 | TGTGAGTTCTGGCTGCTTCG | TCTCCAGGTACTCGTTCAGGTG |
| CRY1 | CAGGCTTTTGACCTTGTTGG | GCTTCCTTGGACTTCTTGGT |
| RORγt Targets | ||
| IL17A | TCCCTCTGTGATCTGGGAA G | CTGTTGAGGTCGGTGAGTTC |
| IL23R | AATCTGCATGTCCTGCTGAG | GATGTCAGCTTGCTCCTGGA |
| CCR6 | TGAAGCTGCTCAAAGACACG | GTAGGGCAGGAACAGGAAGG |
| Housekeeping Genes | ||
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
| ACTB (β-actin) | CTGGAACGGTGAAGGTGACA | AAGGGACTTCCTGTAACAATGCA |
| 18S rRNA | GTAACCCGTTGAACCCCATT | CCATCCAATCGGTAGTAGCG |
Note: Primer sequences should be validated for specificity and efficiency before use.
Table 2: Hypothetical qPCR Results of this compound Treatment on Gene Expression
| Gene | Treatment | Mean Ct ± SD (n=3) | ΔCt (vs. GAPDH) | ΔΔCt (vs. Vehicle) | Fold Change | p-value |
| BMAL1 | Vehicle | 22.5 ± 0.2 | 2.5 | 0.0 | 1.0 | - |
| This compound (10 µM) | 24.8 ± 0.3 | 4.8 | 2.3 | 0.20 | <0.01 | |
| NPAS2 | Vehicle | 23.1 ± 0.1 | 3.1 | 0.0 | 1.0 | - |
| This compound (10 µM) | 25.0 ± 0.2 | 5.0 | 1.9 | 0.27 | <0.01 | |
| IL17A | Vehicle | 28.4 ± 0.4 | 8.4 | 0.0 | 1.0 | - |
| This compound (10 µM) | 28.6 ± 0.3 | 8.6 | 0.2 | 0.87 | >0.05 | |
| GAPDH | Vehicle | 20.0 ± 0.1 | - | - | - | - |
| This compound (10 µM) | 20.0 ± 0.2 | - | - | - | - |
This table presents hypothetical data for illustrative purposes. Actual results may vary.
Conclusion
This application note provides a detailed and robust protocol for investigating the effects of the REV-ERB agonist this compound on gene expression using qPCR. By following this protocol, researchers can reliably quantify changes in the expression of key circadian clock genes, metabolic regulators, and inflammatory mediators. The inclusion of RORγt target genes allows for the exploration of potential signaling crosstalk. This methodology will be valuable for scientists in basic research and drug development who are interested in the therapeutic potential of modulating REV-ERB activity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism [wap.hapres.com]
- 4. Discrete Functions of Nuclear Receptor Rev-erbα Couple Metabolism to the Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Circadian Behavior and Metabolism by Rev-erbα and Rev-erbβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. REV-ERBα agonist this compound attenuates Th2 cytokine-mediated barrier dysfunction in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The REV-ERBs and RORs: molecular links between circadian rhythms and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR10067 Treatment in Circadian Rhythm Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SR10067, a potent synthetic REV-ERB agonist, in circadian rhythm research. Detailed protocols for both in vivo and in vitro studies are presented, along with a summary of expected quantitative outcomes and a visualization of the underlying signaling pathway.
Introduction to this compound
This compound is a selective and brain-penetrant agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1] These receptors are critical components of the mammalian circadian clock, acting as transcriptional repressors of core clock genes, most notably Bmal1.[2] By activating REV-ERBs, this compound provides a powerful tool to pharmacologically modulate the circadian timing system, offering insights into the roles of REV-ERBs in physiology and behavior, and presenting a potential therapeutic avenue for circadian rhythm-related disorders.
Mechanism of Action
The circadian clock is governed by a series of transcriptional-translational feedback loops. The primary loop involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of the Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins then translocate to the nucleus to inhibit CLOCK/BMAL1 activity, thus repressing their own transcription.
REV-ERBα and REV-ERBβ form a secondary, stabilizing loop. Their expression is activated by CLOCK/BMAL1. Upon translation, REV-ERB proteins return to the nucleus and repress the transcription of Bmal1 by binding to ROR response elements (ROREs) in its promoter.[2] this compound enhances this repression by increasing the recruitment of the nuclear receptor corepressor (NCoR) to REV-ERB.[3] This leads to a suppression of Bmal1 expression and subsequent alterations in the circadian rhythm.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and other REV-ERB agonists on various circadian parameters.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value | Cell Line | Reference |
| IC50 | REV-ERBα | 170 nM | - | [1] |
| IC50 | REV-ERBβ | 160 nM | - | [1] |
Table 2: In Vivo Effects of this compound on Circadian Behavior in Mice
| Parameter | Dosage (i.p.) | Effect | Model | Reference |
| Nocturnal Locomotor Activity | 10-40 mg/kg | Dose-dependent reduction | C57BL/6J Mice | [4] |
| ED50 for Activity Suppression | 20 mg/kg | - | C57BL/6J Mice | [4] |
| Onset of Nocturnal Activity | 100 mg/kg (SR9009/SR9011) | 1-3 hour delay | C57BL/6J Mice | [5] |
Table 3: Effects of REV-ERB Agonists on Circadian Period and Phase
| Agonist | Parameter | Effect | Model | Reference |
| SR9011 | Period (SCN explants) | No significant change | Per2:luc Mice | [5] |
| REV-ERBα Ligand | Phase Shift | Up to 5-hour peak-to-trough amplitude | Rat-1 Fibroblasts | [3] |
Experimental Protocols
In Vivo Study: Assessing the Effect of this compound on Locomotor Activity Rhythms in Mice
This protocol describes the administration of this compound to mice to evaluate its impact on free-running circadian rhythms of locomotor activity.
Materials:
-
This compound
-
Vehicle solution components:
-
Cremophor EL
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.9% Saline
-
-
Male C57BL/6J mice (8-10 weeks old)
-
Cages equipped with running wheels and data acquisition system
-
Light-controlled environmental chambers
Procedure:
-
Animal Acclimation:
-
House mice individually in wheel-running cages within a light-controlled chamber.
-
Maintain a 12:12 hour light:dark (LD) cycle for at least two weeks for entrainment.
-
Provide food and water ad libitum.
-
-
This compound Solution Preparation:
-
Prepare the vehicle by mixing Cremophor EL, DMSO, and 0.9% saline in a 15:10:75 ratio by volume.
-
Dissolve this compound in the vehicle to the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 25g mouse with a 10 µL/g injection volume). Ensure complete dissolution.
-
-
Experimental Workflow:
-
Switch the lighting schedule to constant darkness (DD) to allow the expression of the free-running rhythm.
-
After at least 10 days in DD, on the day of the experiment, prepare the this compound solution and vehicle control.
-
At a specific Circadian Time (CT), inject the mice intraperitoneally (i.p.) with either this compound (e.g., 30 mg/kg) or vehicle. CT6 (the beginning of the subjective day for nocturnal animals) is a common time point for administration.
-
Record locomotor activity continuously for at least two weeks post-injection.
-
-
Data Analysis:
-
Analyze the locomotor activity data to determine the free-running period (τ) before and after treatment.
-
Quantify the phase shift by comparing the onset of activity on the days following the injection to the projected onset based on the pre-injection rhythm.
-
Assess the effect on activity levels by comparing the total wheel revolutions during the subjective night before and after treatment.
-
In Vitro Study: Measuring the Effect of this compound on Clock Gene Expression
This protocol outlines the use of this compound in a cell-based assay to measure its effect on the expression of the core clock gene Bmal1.
Materials:
-
HepG2 human hepatoma cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
DMSO (for stock solution)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Culture and Synchronization:
-
Culture HepG2 cells in standard conditions.
-
For circadian studies, synchronize the cells by a serum shock: replace the medium with a high-serum (e.g., 50%) medium for 2 hours, then replace it with a low-serum or serum-free medium.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
At a specific time point post-synchronization (e.g., 24 hours), treat the cells with different concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO).
-
-
Sample Collection and RNA Extraction:
-
Harvest cells at various time points after treatment (e.g., 0, 2, 4, 6, 12, 24 hours).
-
Extract total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
qRT-PCR Analysis:
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for BMAL1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the relative expression of BMAL1 at each time point and concentration of this compound.
-
Safety Precautions
This compound is for research use only and has not been approved for human use. Standard laboratory safety procedures should be followed when handling this compound, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Handle the compound in a well-ventilated area.
Disclaimer: The provided protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific model systems and research questions.
References
- 1. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. REV-ERBα and REV-ERBβ function as key factors regulating Mammalian Circadian Output - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of REV-ERBα/β agonism on cardiac gene expression, metabolism, and contractile function in a mouse model of circadian disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Application of SR10067 in Hepatocyte Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR10067 is a synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), which are key regulators of the circadian clock and metabolism.[1] In the liver, REV-ERBs play a critical role in orchestrating the rhythmic expression of genes involved in glucose and lipid metabolism. Dysregulation of these pathways is implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. These application notes provide a comprehensive guide for the in vitro use of this compound in hepatocyte cell lines to investigate its effects on key metabolic pathways.
Mechanism of Action
This compound acts as a potent agonist for REV-ERBα and REV-ERBβ, with reported IC50 values of 170 nM and 160 nM, respectively.[1] REV-ERBs are transcriptional repressors that bind to REV-ERB response elements (REV-REs) or ROR response elements (ROREs) in the promoter regions of their target genes. Upon binding of an agonist like this compound, REV-ERB recruits co-repressor complexes, leading to the suppression of gene transcription. In hepatocytes, REV-ERBα has been shown to regulate the expression of genes involved in gluconeogenesis and lipogenesis.
Key Applications in Hepatocyte Cell Lines
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Investigation of Circadian Rhythm: Elucidate the role of REV-ERB activation in modulating the expression of core clock genes (e.g., BMAL1, CLOCK, PER2, CRY1).
-
Metabolic Studies: Assess the impact of this compound on hepatic gluconeogenesis and de novo lipogenesis.
-
Target Gene Analysis: Identify and validate novel downstream targets of REV-ERBα/β in hepatocytes.
-
Pharmacological Screening: Evaluate the efficacy of this compound in models of hepatic metabolic disorders.
Data Presentation
This compound Profile
| Parameter | Value | Reference |
| Target | REV-ERBα, REV-ERBβ | [1] |
| IC50 (REV-ERBα) | 170 nM | [1] |
| IC50 (REV-ERBβ) | 160 nM | [1] |
| Mode of Action | Agonist | [1] |
Expected Effects of this compound on Gene Expression in Hepatocytes
| Metabolic Pathway | Target Gene | Expected Effect of this compound |
| Gluconeogenesis | G6PC (Glucose-6-Phosphatase) | Downregulation |
| PCK1 (PEPCK) | Downregulation | |
| Lipogenesis | SREBP-1c (Sterol Regulatory Element-Binding Protein 1c) | Downregulation |
| FASN (Fatty Acid Synthase) | Downregulation | |
| ACACA (Acetyl-CoA Carboxylase Alpha) | Downregulation | |
| SCD1 (Stearoyl-CoA Desaturase 1) | Downregulation | |
| Circadian Clock | BMAL1 (ARNTL) | Downregulation |
| NPAS2 | Downregulation |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Cell Culture of Hepatocyte Cell Lines (e.g., HepG2)
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, seed cells in appropriate well plates (e.g., 96-well for viability, 6-well for RNA/protein extraction) and allow them to adhere and grow for 24 hours before treatment.
This compound Treatment
Preparation of this compound Stock Solution:
-
This compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Treatment of Cells:
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the cell culture medium.
-
Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours) depending on the endpoint being measured.
Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.[2][3]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Real-Time PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., G6PC, PCK1, SREBP-1c, FASN, BMAL1, and a housekeeping gene like GAPDH or ACTB)
Protocol:
-
Treat cells with this compound (e.g., 1-20 µM for 12-24 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and gene-specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[4]
Western Blot Analysis
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-REV-ERBα, anti-FASN, anti-SCD1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound (e.g., 1-20 µM for 24-48 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Glucose Production Assay
Materials:
-
Glucose-free DMEM
-
Sodium lactate (B86563) and sodium pyruvate
-
Glucose assay kit
Protocol:
-
Seed HepG2 cells in 24-well plates and grow to confluency.
-
Wash the cells with PBS and then incubate in serum-free medium overnight.
-
Wash the cells again and incubate in glucose-free DMEM containing gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate) with or without this compound for 3-6 hours.[5][6]
-
Collect the medium and measure the glucose concentration using a commercially available glucose assay kit.
-
Normalize the glucose production to the total protein content in each well.
De Novo Lipogenesis Assay (using [¹⁴C]-Acetate)
Materials:
-
[¹⁴C]-Acetate
-
Scintillation cocktail and counter
Protocol:
-
Seed hepatocytes in 6-well plates.
-
Pre-treat cells with this compound for a specified time (e.g., 24 hours).
-
Add [¹⁴C]-acetate (e.g., 1 µCi/mL) to the culture medium and incubate for 2-4 hours.
-
Wash the cells with cold PBS and lyse them.
-
Extract total lipids from the cell lysates using a chloroform:methanol (2:1) solution.
-
Measure the radioactivity in the lipid fraction using a scintillation counter.
-
Normalize the counts to the total protein concentration.
Troubleshooting
| Issue | Possible Cause | Solution |
| High cell death in vehicle control | DMSO concentration is too high. | Ensure the final DMSO concentration is ≤ 0.1%. |
| No significant change in gene/protein expression | Suboptimal drug concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Low transfection efficiency (for reporter assays). | Optimize transfection protocol for the specific cell line. | |
| High variability between replicates | Inconsistent cell seeding or treatment. | Ensure uniform cell seeding and accurate pipetting. |
| Cell passage number is too high. | Use cells within a consistent and low passage number range. |
Conclusion
This compound is a valuable tool for investigating the role of REV-ERBα/β in regulating hepatic metabolism and circadian rhythms. The protocols outlined in these application notes provide a framework for conducting robust in vitro studies in hepatocyte cell lines. Researchers should optimize the experimental conditions, such as drug concentration and treatment duration, for their specific cell line and endpoint of interest. Careful experimental design and data analysis will contribute to a better understanding of the therapeutic potential of targeting REV-ERBs for metabolic diseases.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Silibinin Effects on the Viability of HepG2 (Human hepatocellular liver carcinoma) and HUVEC (Human Umbilical Vein Endothelial) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REV-ERBα agonist this compound attenuates Th2 cytokine-mediated barrier dysfunction in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Berberine Improves Glucose and Lipid Metabolism in HepG2 Cells Through AMPKα1 Activation [frontiersin.org]
- 6. Berberine Improves Glucose and Lipid Metabolism in HepG2 Cells Through AMPKα1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Stability and Storage of SR10067 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR10067 is a potent and selective synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. As a key regulator of the circadian clock, REV-ERB activity influences a wide array of physiological processes, including metabolism, inflammation, and behavior. The utility of this compound as a chemical probe in preclinical research and its potential as a therapeutic agent necessitate a thorough understanding of its stability in solution to ensure the reliability and reproducibility of experimental data. These application notes provide comprehensive guidelines on the long-term storage and stability of this compound solutions, along with detailed protocols for assessing its stability.
Chemical Properties
| Property | Value |
| IUPAC Name | N-(4-chlorophenyl)-2-((2,6-dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)thio)acetamide |
| Molecular Formula | C₁₈H₁₄ClN₃O₃S |
| Molecular Weight | 387.84 g/mol |
| CAS Number | 1380548-02-6 |
Recommended Storage Conditions
Proper storage is critical to maintain the integrity of this compound. The following table summarizes the recommended storage conditions for both powdered and dissolved this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Note: The stability of this compound in solvent is dependent on the solvent used. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound.
Factors Influencing Stability in Solution
Several factors can affect the long-term stability of this compound in solution:
-
Solvent: The choice of solvent can significantly impact stability. Anhydrous, high-purity solvents are recommended.
-
Temperature: As indicated in the storage table, lower temperatures prolong the shelf-life of this compound solutions.
-
Light: Exposure to light, particularly UV light, can induce photodegradation. Solutions should be stored in amber vials or otherwise protected from light.
-
pH: The stability of this compound may be pH-dependent. Buffering the solution may be necessary for certain applications.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. It is advisable to prepare and store aliquots for single use.
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating the REV-ERBα/β nuclear receptors. REV-ERBs are transcriptional repressors that play a central role in the molecular circadian clock. Upon activation by this compound, REV-ERB binds to specific DNA sequences known as REV-ERB response elements (ROREs) in the promoter regions of target genes, recruiting co-repressor complexes, such as nuclear receptor co-repressor 1 (NCoR) and histone deacetylase 3 (HDAC3), to inhibit gene transcription.
A primary target of REV-ERB is the Bmal1 gene, a core component of the positive limb of the circadian clock. By repressing Bmal1 transcription, this compound modulates the expression of numerous clock-controlled genes involved in:
-
Metabolism: Regulation of genes involved in lipid and glucose metabolism, such as those encoding for apolipoproteins and gluconeogenic enzymes.[1]
-
Inflammation: Suppression of pro-inflammatory gene expression, including various cytokines and chemokines like Il6 and Ccl2.[2][3]
Experimental Protocols
To ensure the quality of experimental results, it is crucial to periodically assess the stability of this compound stock solutions. The following are detailed protocols for stability-indicating analyses using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow
The general workflow for a stability study involves preparing and storing this compound solutions under various conditions and analyzing them at predetermined time points against a time-zero control.
Protocol 1: Stability Assessment by HPLC
This protocol describes a reverse-phase HPLC method for quantifying the amount of intact this compound and detecting potential degradation products.
Materials:
-
This compound solution in DMSO
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
Sample Preparation:
-
Dilute the this compound stock solution with mobile phase A to a final concentration of approximately 20 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Protocol 2: Identification of Degradation Products by LC-MS
This protocol utilizes LC-MS to identify the molecular weights of potential degradation products.
Materials:
-
This compound solution in DMSO
-
LC-MS grade ACN and water
-
Formic acid
-
C18 UPLC/UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Dilute the this compound stock solution with 50:50 ACN:water to a final concentration of approximately 1 µg/mL.
-
-
LC-MS Conditions:
-
Use the same mobile phases and a similar gradient as in the HPLC protocol, adapted for a shorter UPLC/UHPLC column and a faster flow rate (e.g., 0.4 mL/min).
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-1000
-
Perform fragmentation (MS/MS) on the parent ion of this compound and any potential degradation product ions to aid in structural elucidation.
-
-
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z of this compound and any new m/z values that appear in the stressed samples.
-
Analyze the mass spectra and fragmentation patterns to propose structures for the degradation products.
-
Protocol 3: Structural Integrity Assessment by NMR Spectroscopy
NMR spectroscopy can provide detailed structural information and detect subtle changes that may not be apparent by other methods.
Materials:
-
This compound solution in DMSO
-
Deuterated DMSO (DMSO-d6)
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation:
-
Evaporate the solvent from a known amount of the this compound solution under a stream of nitrogen.
-
Reconstitute the residue in DMSO-d6.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
For more detailed analysis, 2D NMR experiments such as COSY and HSQC can be performed.
-
-
Data Analysis:
-
Compare the ¹H NMR spectrum of the stored sample to that of a freshly prepared standard or the T=0 sample.
-
Look for the appearance of new signals or changes in the chemical shifts and integrals of existing signals, which would indicate degradation.
-
Summary of Stability Data
The following table provides a template for summarizing the quantitative data obtained from a long-term stability study of this compound.
| Storage Condition | Time Point | % this compound Remaining (HPLC) | Degradation Products Detected (LC-MS) | Structural Changes (NMR) |
| -80°C | 1 month | |||
| 3 months | ||||
| 6 months | ||||
| -20°C | 1 month | |||
| 3 months | ||||
| 4°C | 1 week | |||
| 1 month | ||||
| Room Temp | 24 hours | |||
| 1 week | ||||
| Freeze-Thaw | 1 cycle | |||
| 5 cycles | ||||
| 10 cycles |
Conclusion
The stability of this compound solutions is crucial for obtaining reliable and reproducible results in research and development. By adhering to the recommended storage conditions and employing the detailed analytical protocols provided, researchers can ensure the integrity of their this compound samples. For in vivo experiments, it is always recommended to use freshly prepared solutions. Regular stability testing is a critical component of quality control for any research involving small molecule compounds.
References
- 1. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The nuclear receptor REV-ERBα mediates circadian regulation of innate immunity through selective regulation of inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Potential off-target effects of SR10067 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SR10067 in cellular assays. The information is designed to help users identify and understand potential on-target effects that may be misinterpreted as off-target issues, ensuring accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant changes in cellular metabolism and gene expression related to metabolic pathways after this compound treatment, even though our focus is on a non-metabolic process. Are these off-target effects?
A1: Not necessarily. This compound is an agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are key components of the core circadian clock machinery.[1][2] The circadian clock is intricately linked with cellular metabolism. REV-ERBα, in particular, directly regulates the expression of genes involved in lipid and glucose metabolism.[3] Therefore, modulation of REV-ERB by this compound is expected to have broad effects on metabolic pathways. These are likely on-target effects mediated by REV-ERB's role as an integrator of circadian rhythm and metabolism.[1]
Troubleshooting:
-
Control Experiments: Include appropriate controls to confirm the observed effects are REV-ERB-dependent. This could involve using cells with genetic knockout or knockdown of REV-ERBα and REV-ERBβ. In REV-ERBβ null mice, for example, the effects of REV-ERB agonists are absent.[4]
-
Time-Course Analysis: Since REV-ERB is part of the circadian clock, its activity and the expression of its target genes oscillate. Perform a time-course experiment to see if the observed metabolic changes follow a circadian pattern after synchronization of your cell culture.
-
Literature Review: Consult literature on the role of REV-ERB in the specific metabolic pathways you are observing changes in.
Q2: Our cells are showing altered expression of other nuclear receptors after treatment with this compound. Is this compound cross-reacting with other receptors?
A2: this compound has been shown to be highly selective for REV-ERBα and REV-ERBβ. One study reported that this compound displayed no significant activity at other nuclear receptors in a screening panel.[5] However, it is possible that by modulating the core clock, this compound indirectly influences the expression of other nuclear receptors that are under circadian control.
Troubleshooting:
-
Confirm Selectivity: If you suspect direct off-target binding, you may need to perform your own counter-screening against a panel of nuclear receptors.
-
Examine Indirect Effects: Investigate if the affected nuclear receptors are known downstream targets of the circadian clock or REV-ERB. The primary mechanism of this compound is the repression of Bmal1 transcription, which in turn regulates a wide array of clock-controlled genes.
Q3: We have observed changes in cell proliferation and viability at higher concentrations of this compound. Is this a known cytotoxic effect?
A3: While specific cytotoxicity studies for this compound are not extensively detailed in the provided search results, high concentrations of any small molecule can lead to off-target effects or cellular stress. REV-ERB is also implicated in the regulation of fundamental cellular processes, and potent activation could lead to anti-proliferative effects in certain cell types, such as cancer cells.
Troubleshooting:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. The reported IC50 values for REV-ERBα and REV-ERBβ are in the nanomolar range (see table below). It is advisable to use the lowest effective concentration to minimize potential off-target effects.
-
Viability Assays: Run standard cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to monitor cellular health at the concentrations used.
-
Compare with other REV-ERB agonists: If possible, compare the effects of this compound with other REV-ERB agonists like SR9009 or SR9011 to see if the observed effect is a class effect. Note that some REV-ERB ligands, such as SR9009, have been reported to have REV-ERB-independent (off-target) effects.[1]
Q4: We are seeing unexpected phenotypes in our neuronal cell assays, such as changes in synaptic protein expression. Is this a known effect of this compound?
A4: Yes, this is a potential on-target effect. REV-ERB is expressed in the brain and plays a role in regulating emotional behavior and sleep architecture.[4][5] One study demonstrated that this compound caused a reduction in the synaptic expression of AMPA receptors (GluA1 and GluA2) in the mouse prefrontal cortex.[6] This effect was absent in REV-ERBα knockout mice, indicating it is an on-target effect.[6]
Troubleshooting:
-
Confirm Target Engagement: In neuronal models, confirm that the observed phenotype is consistent with the known functions of REV-ERB in the central nervous system.
-
Use Genetic Controls: As with other unexpected phenotypes, using REV-ERB knockout or knockdown models is the most definitive way to confirm that the observed effects are on-target.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (REV-ERBα) | 170 nM | In Vitro | [7] |
| IC50 (REV-ERBβ) | 160 nM | In Vitro | [7] |
| IC50 (BMAL1 promoter assay) | 140 nM | In Vitro (HEK293T cells) | [5] |
| In Vivo Dosage (Anxiolytic effect) | ED50 of 12 mg/kg | Mouse | [5] |
| In Vivo Dosage (Sleep/Wakefulness) | 30 mg/kg (i.p.) | Mouse | [5] |
| In Vivo Dosage (Depression-like phenotype) | 30 mg/kg (i.p.) | Mouse | [6] |
Key Signaling Pathway & Experimental Workflow
REV-ERB Signaling Pathway
The primary mechanism of action for this compound is to bind to and activate REV-ERBα and REV-ERBβ. This activation recruits co-repressors like NCoR and HDAC3, leading to the transcriptional repression of target genes, most notably the core clock activator, Bmal1.
Caption: this compound activates REV-ERB, leading to transcriptional repression of Bmal1 and other clock-controlled genes.
General Experimental Workflow for Cellular Assays
This diagram outlines a typical workflow for assessing the effects of this compound in a cellular assay, including essential controls.
Caption: A generalized workflow for studying this compound effects, emphasizing the use of proper controls for data interpretation.
Detailed Methodologies
General Cell Treatment Protocol
-
Cell Seeding: Plate cells at a density appropriate for the specific assay and allow them to adhere overnight.
-
Synchronization (Optional but Recommended): For studies involving circadian rhythms, synchronize the cells. A common method is a 2-hour treatment with 50% horse serum, followed by a wash and replacement with standard culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control (e.g., <0.1% DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, 24, 48 hours) depending on the endpoint being measured. For time-course experiments, have separate plates for each time point.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis, or functional assay).
Transepithelial Electrical Resistance (TEER) Measurement
This assay is used to assess epithelial barrier function, as described in studies on bronchial epithelial cells.[8][9]
-
Cell Culture: Grow a monolayer of epithelial cells (e.g., 16-HBE) on permeable supports (e.g., Transwell® inserts).
-
Monitor Monolayer Formation: Measure TEER daily using an epithelial volt-ohm meter (EVOM) to monitor the formation of a tight monolayer. The resistance values should plateau, indicating a mature barrier.
-
Pre-treatment: Once the monolayer is established, pre-treat the cells with this compound for a specified duration (e.g., 4 hours).
-
Challenge: Add the inflammatory stimulus (e.g., IL-4, IL-13) to the basolateral or apical compartment, in the continued presence of this compound.
-
TEER Measurement: Measure TEER at various time points post-challenge (e.g., 12, 24, 48 hours) to assess the impact on barrier function.
-
Data Normalization: Normalize the TEER readings to the baseline measurement taken just before treatment.
Gene Expression Analysis by qPCR
-
RNA Extraction: Following cell treatment, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for your genes of interest (e.g., BMAL1, PER2, CRY1, and your specific pathway targets) and a reference housekeeping gene (e.g., GAPDH, 18S rRNA).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[9] This will show the fold change in gene expression in this compound-treated cells compared to vehicle-treated controls.
References
- 1. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 2. Pharmacological and Genetic Modulation of REV-ERB Activity and Expression Affects Orexigenic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prefrontal cortex molecular clock modulates development of depression-like phenotype and rapid antidepressant response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. REV-ERBα agonist this compound attenuates Th2 cytokine-mediated barrier dysfunction in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
Optimizing SR10067 treatment duration for maximum effect
This technical support center provides guidance on optimizing the treatment duration of the hypothetical compound SR10067 for maximum therapeutic effect. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the fictitious Kinase XYZ. This kinase is a critical component of the ABC signaling pathway, which is frequently hyperactivated in certain cancer types and promotes cell proliferation and survival. By inhibiting Kinase XYZ, this compound aims to reduce downstream signaling, leading to decreased cell growth and apoptosis of cancer cells.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial experiments, we recommend a concentration range of 10 nM to 1 µM. A dose-response experiment is crucial to determine the EC50 (half-maximal effective concentration) in your specific cell line.
Q3: How long should I treat my cells with this compound to observe an effect?
A3: The optimal treatment duration can vary depending on the cell type and the endpoint being measured. For signaling pathway inhibition (e.g., phosphorylation of downstream targets), effects can often be observed within 1-6 hours. For cellular effects like apoptosis or inhibition of proliferation, a longer treatment of 24-72 hours is typically required. A time-course experiment is highly recommended to determine the optimal duration for your experimental setup.
Troubleshooting Guides
Issue 1: No significant inhibition of cell viability is observed after treatment with this compound.
-
Possible Cause 1: Sub-optimal concentration.
-
Solution: Perform a dose-response experiment to determine the EC50 in your cell line. See the "Hypothetical Dose-Response Data for this compound" table below for an example.
-
-
Possible Cause 2: Insufficient treatment duration.
-
Solution: Conduct a time-course experiment to identify the optimal treatment duration for inducing cell death in your model. Refer to the "Hypothetical Time-Course Data for this compound" table.
-
-
Possible Cause 3: The cell line is resistant to this compound.
-
Solution: Verify the expression and activation of Kinase XYZ and the ABC signaling pathway in your cell line via Western Blot.
-
Issue 2: High variability between replicates in my cell-based assays.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding and use a calibrated multichannel pipette.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause 3: Compound precipitation.
-
Solution: Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, try dissolving the compound in a different solvent or using a lower concentration.
-
Quantitative Data
Hypothetical Dose-Response Data for this compound
| Concentration (nM) | % Cell Viability (48h) |
| 0 (Vehicle) | 100% |
| 1 | 98% |
| 10 | 85% |
| 50 | 52% |
| 100 | 25% |
| 500 | 10% |
| 1000 | 5% |
Hypothetical Time-Course Data for this compound (at 100 nM)
| Treatment Duration (hours) | % Cell Viability |
| 0 | 100% |
| 6 | 95% |
| 12 | 80% |
| 24 | 55% |
| 48 | 25% |
| 72 | 15% |
Experimental Protocols
Protocol 1: Western Blot for ABC Pathway Inhibition
-
Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at the desired concentrations for 1-6 hours.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-Kinase XYZ, total Kinase XYZ, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
Visualizations
Caption: Hypothetical ABC signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting decision tree for this compound experiments.
Technical Support Center: Optimizing SR10067 In Vivo Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the REV-ERB agonist, SR10067, in in vivo experiments. This resource is designed to help you minimize variability and ensure the robustness and reproducibility of your study outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the core circadian clock machinery, acting as transcriptional repressors of key clock genes like Bmal1. By activating REV-ERB, this compound modulates the expression of genes involved in circadian rhythm, metabolism, and inflammation.
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: A common and effective vehicle for this compound is a suspension in 10% DMSO and 90% corn oil.[1] Due to its hydrophobic nature, proper solubilization is crucial for consistent delivery and bioavailability.
Q3: How should this compound be stored?
A3: For long-term stability, this compound powder should be stored at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: Are there known off-target effects for this compound?
A4: While this compound is considered a selective REV-ERB agonist, some studies with other REV-ERB agonists like SR9009 have suggested potential off-target effects that are independent of the core clock mechanism. To confirm that the observed effects in your experiment are mediated by REV-ERB, it is recommended to include REV-ERBα knockout mice as a negative control.[2]
Troubleshooting Guide
Issue 1: High Variability in Experimental Readouts
High variability in in vivo experiments with this compound can often be traced back to a few key factors. This guide will help you systematically troubleshoot and minimize these sources of inconsistency.
Possible Cause 1: Inconsistent Drug Formulation and Administration
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Troubleshooting Steps:
-
Ensure Complete Solubilization: this compound can be difficult to dissolve. Ensure the DMSO fully dissolves the compound before adding the corn oil. Gentle warming and vortexing can aid this process. Visually inspect for any precipitate before administration.
-
Standardize Administration Technique: Intraperitoneal (i.p.) injection is a common administration route.[1] Ensure the injection volume and anatomical location are consistent across all animals. Inconsistent injection can lead to variable absorption rates.
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Fresh Preparations: Prepare the formulation fresh for each experiment if possible. If using a stored stock, ensure it has been stored correctly and brought to room temperature and properly mixed before dilution and administration.
-
Possible Cause 2: Disregarded Chronopharmacology (Timing of Injection)
-
Troubleshooting Steps:
-
Administer at a Consistent Zeitgeber Time (ZT): this compound targets the circadian clock, making the timing of administration critical. The effects of this compound can vary significantly depending on the time of day it is administered.[3] For example, administration at ZT6 (6 hours after lights on) has been shown to induce wakefulness.[3]
-
Control for Light-Dark Cycles: House animals under a strict 12:12 light-dark cycle for at least two weeks before the experiment to entrain their circadian rhythms. Any disruption to this cycle can alter the animal's internal clock and its response to this compound.
-
Consider the Desired Effect: The optimal ZT for administration may depend on the specific biological process being studied. For studies on sleep and activity, administration during the light phase (the animal's rest period) is common.
-
Possible Cause 3: Animal-to-Animal Variability
-
Troubleshooting Steps:
-
Use Age- and Sex-Matched Animals: Hormonal fluctuations and age-related physiological changes can significantly impact experimental outcomes.[4] Using animals of the same sex and a narrow age range will reduce this variability.
-
Consider the Mouse Strain: Different mouse strains can have different baseline circadian rhythms and drug responses.[5][6][7] C57BL/6 mice are a commonly used strain in circadian studies. Ensure the strain is consistent throughout your experiments.
-
Acclimatize Animals: Allow animals to acclimate to the housing facility and handling procedures for at least one week before the experiment to reduce stress-induced variability.
-
Issue 2: Lack of Expected Effect or Inconsistent Dose-Response
If you are not observing the expected biological effect of this compound or are seeing a variable dose-response, consider the following:
Possible Cause 1: Suboptimal Dosing
-
Troubleshooting Steps:
-
Perform a Dose-Response Study: The effective dose of this compound can vary depending on the experimental model and the endpoint being measured. A dose of 30 mg/kg (i.p.) has been shown to be effective in mice for influencing sleep and gene expression.[1][3] However, it is recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
-
Accurate Dosing: Ensure accurate calculation of the dose based on the most recent body weight of each animal.
-
Possible Cause 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Variability
-
Troubleshooting Steps:
-
Consider PK/PD Factors: The absorption, distribution, metabolism, and excretion of this compound can vary between animals.[8][9][10][11] While challenging to measure directly in every experiment, being aware of these potential sources of variability can help in the interpretation of results.
-
Assess Target Engagement: If possible, measure the expression of a known REV-ERB target gene (e.g., Npas2 or Bmal1) in a relevant tissue to confirm that this compound is reaching its target and exerting a biological effect.[1][3]
-
Quantitative Data Summary
| Parameter | Value | Species | Administration | Reference |
| IC₅₀ (REV-ERBα) | 170 nM | In vitro | - | [1] |
| IC₅₀ (REV-ERBβ) | 160 nM | In vitro | - | [1] |
| Effective In Vivo Dose | 30 mg/kg | Mouse | i.p. | [1][3] |
Experimental Protocols
Protocol: In Vivo Administration of this compound in Mice
-
Animal Model: C57BL/6 mice (male, 8-12 weeks old).
-
Housing: House animals under a strict 12:12 light-dark cycle (lights on at 7:00 AM, lights off at 7:00 PM) for at least two weeks prior to the experiment. Provide food and water ad libitum.
-
This compound Formulation (prepare fresh):
-
Dissolve this compound powder in DMSO to create a stock solution (e.g., 30 mg/mL).
-
Gently warm and vortex until the powder is completely dissolved.
-
Add corn oil to the dissolved this compound/DMSO solution to achieve a final concentration where the vehicle is 10% DMSO and 90% corn oil. For a final dose of 30 mg/kg in a 10 mL/kg injection volume, the final concentration would be 3 mg/mL.
-
Vortex thoroughly to create a uniform suspension.
-
-
Administration:
-
Weigh each mouse immediately before injection to calculate the precise volume.
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection at the desired Zeitgeber time (e.g., ZT6).
-
-
Post-Administration Monitoring:
-
Monitor animals for any adverse effects.
-
Proceed with behavioral testing or tissue collection at the predetermined time points.
-
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Prefrontal cortex molecular clock modulates development of depression-like phenotype and rapid antidepressant response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sex differences in stress-related receptors: ″micro″ differences with ″macro″ implications for mood and anxiety disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-response analysis of nicotine tolerance and receptor changes in two inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Innate immune response in Th1- and Th2-dominant mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and Pharmacodynamic Variability: A Daunting Challenge in Drug Therapy | Bentham Science [benthamscience.com]
- 9. Pharmacokinetic and pharmacodynamic variability: a daunting challenge in drug therapy. | Semantic Scholar [semanticscholar.org]
- 10. Understanding inter-individual variability in pharmacokinetics/pharmacodynamics of aripiprazole in children with tic disorders: Individualized administration based on physiological development and CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding inter-individual variability in pharmacokinetics/pharmacodynamics of aripiprazole in children with tic disorders: Individualized administration based on physiological development and CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
SR10067 half-life and its implications for experimental design
This technical support center provides essential information for researchers, scientists, and drug development professionals working with SR10067, a potent and selective REV-ERB agonist. The following sections offer troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful experimental design and execution.
This compound Pharmacokinetic Profile
While a precise half-life for this compound is not definitively reported in publicly available literature, a comprehensive review of existing studies provides key insights into its pharmacokinetic profile, which is critical for effective experimental design. The available data consistently indicate a relatively short duration of action in vivo.
| Parameter | Species | Dosage & Route | Observation | Implication for Experimental Design |
| Concentration above IC50 | Mouse | 30 mg/kg, intraperitoneal (i.p.) | Plasma and brain concentrations remain above the IC50 values for REV-ERBα (170 nM) and REV-ERBβ (160 nM) for at least 6 hours post-injection.[1] | For acute in vivo studies, a single administration is likely sufficient to engage the target for a standard experimental window (e.g., 6-8 hours). For longer-term studies, multiple daily doses may be necessary. |
| Duration of Physiological Effect | Mouse | 30 mg/kg, i.p. | Acute effects on sleep architecture, such as increased wakefulness, return to a normal pattern within approximately 12 hours.[1] | Experiments designed to observe the acute effects of this compound should be conducted within the 12-hour window following administration. |
| Qualitative Half-Life | Mouse | Not specified | Described as having a "short half-life".[1] | The compound is cleared relatively quickly from the system, minimizing the risk of confounding effects in subsequent experimental periods. |
Signaling Pathway and Experimental Workflow
This compound functions as an agonist of the nuclear receptors REV-ERBα and REV-ERBβ. Upon binding, this compound enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex, leading to the transcriptional repression of target genes, a key one being Bmal1, a core component of the circadian clock machinery.
A typical experimental workflow for investigating the effects of this compound, whether in vivo or in vitro, follows a logical progression from preparation to data analysis.
Experimental Protocols
In Vivo Administration Protocol (Mouse Model)
This protocol provides a general guideline for the intraperitoneal administration of this compound to mice.
Materials:
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This compound powder
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Dimethyl sulfoxide (B87167) (DMSO), sterile
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Corn oil, sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes (or other appropriate syringes for i.p. injection)
Procedure:
-
Preparation of this compound Formulation (for a 30 mg/kg dose in a 20g mouse with a 100 µL injection volume):
-
Calculate the required amount of this compound. For a 30 mg/kg dose, a 20g mouse requires 0.6 mg of this compound.
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To prepare a 6 mg/mL stock solution, dissolve 6 mg of this compound in 100 µL of DMSO in a sterile microcentrifuge tube. Vortex thoroughly to ensure complete dissolution.[2]
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Add 900 µL of sterile corn oil to the DMSO/SR10067 mixture.[2]
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Vortex vigorously to create a stable emulsion. The final concentration will be 6 mg/mL in a 10% DMSO/90% corn oil vehicle.
-
-
Animal Dosing:
-
Gently restrain the mouse.
-
Administer the this compound formulation via intraperitoneal injection at a volume of 10 µL per gram of body weight. For a 20g mouse, this would be a 200 µL injection.
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Timing Consideration: For studies involving circadian rhythms, it is crucial to administer this compound at a specific Zeitgeber Time (ZT). ZT6 (6 hours after lights on) is a commonly used time point in published studies.[1]
-
-
Post-Administration Monitoring:
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Monitor the animals for any adverse reactions.
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Proceed with the planned experimental measurements at the desired time points post-injection.
-
In Vitro Cell Culture Protocol
This protocol outlines a general procedure for treating cultured cells with this compound.
Materials:
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This compound powder
-
DMSO, sterile
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Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
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Cultured cells in multi-well plates
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C or -80°C for long-term stability.[2]
-
-
Cell Treatment:
-
Thaw the this compound stock solution and dilute it to the desired working concentration in pre-warmed cell culture medium.
-
Important: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
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Pre-treatment Time: A 4-hour pre-treatment with this compound has been shown to be effective in some experimental setups before the addition of other stimuli. The optimal treatment duration will depend on the specific experimental goals and the endpoint being measured.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period.
-
Harvest the cells or supernatant for downstream analysis (e.g., RNA extraction for qPCR, protein extraction for Western blotting, or analysis of secreted factors).
-
Troubleshooting and FAQs
Logical Troubleshooting Flow
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected effect of this compound in my in vivo experiment. What could be the issue?
A1: Several factors could contribute to a lack of efficacy.
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Formulation: Ensure that this compound is fully dissolved in DMSO before adding corn oil and that the mixture is thoroughly emulsified by vortexing immediately before injection. Incomplete dissolution or a non-homogenous suspension can lead to inaccurate dosing.
-
Timing of Administration: this compound targets a core component of the circadian clock. The timing of administration relative to the light-dark cycle (Zeitgeber Time) is critical. The expression of REV-ERBα itself is rhythmic, and administering the compound at a time of low receptor expression may result in a blunted response. Most published studies administer this compound during the light phase (e.g., ZT6).
-
Dosage: While 30 mg/kg i.p. is a commonly used dose in mice, the optimal dose may vary depending on the specific animal model and the endpoint being measured. Consider performing a dose-response study.
Q2: My cells are showing signs of toxicity after treatment with this compound. How can I mitigate this?
A2:
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DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept to a minimum, ideally 0.1% or lower. High concentrations of DMSO are cytotoxic. Always include a vehicle control with the same final DMSO concentration as your this compound treatment group to assess solvent toxicity.
-
This compound Concentration: While this compound has IC50 values in the nanomolar range, the effective concentration in cell-based assays can vary. It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.
-
Cell Health: Ensure that your cells are healthy and not overly confluent before treatment. Stressed or unhealthy cells can be more susceptible to the effects of any compound.
Q3: How should I store this compound?
A3:
-
Powder: this compound powder should be stored at -20°C for long-term stability.[2]
-
Stock Solutions: Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Q4: Are there known off-target effects of this compound?
A4: this compound is described as a selective REV-ERB agonist.[2] However, as with any pharmacological tool, the potential for off-target effects should be considered, especially at high concentrations. It is good practice to include appropriate controls, such as using REV-ERBα/β knockout cells or animals, to confirm that the observed effects are indeed mediated by the intended target. Some studies with other REV-ERB agonists have noted REV-ERB-independent effects, highlighting the importance of validating the mechanism of action in your specific experimental system.
Q5: How critical is the timing of sample collection after this compound administration?
A5: The timing of sample collection is highly critical due to the compound's short half-life and its impact on the circadian rhythm.
-
For acute effects: To capture the primary effects of this compound on gene expression or physiology, sample collection should ideally occur within the first 6 hours post-administration, as this is the timeframe where the compound is known to be active in vivo.[1]
-
For circadian studies: If you are investigating the effect of this compound on circadian rhythms, you will need to collect samples at multiple time points over a 24-hour period (or longer) to assess changes in the phase or amplitude of rhythmic processes.
References
Potential toxicity of SR10067 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the REV-ERB agonist, SR10067. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, particularly concerning unexpected results at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a potent and selective synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1] Upon binding, this compound enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3), to REV-ERB response elements on target genes. This action leads to the transcriptional repression of these genes. A primary target of this pathway is the core clock gene Bmal1. By repressing Bmal1 transcription, this compound can modulate the circadian clock and related physiological processes.
Q2: What are the recommended working concentrations for this compound in vitro?
The effective concentration of this compound is cell-type and assay-dependent. However, its potency is defined by its half-maximal inhibitory concentration (IC50). It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What is a typical in vivo dosage for this compound?
In murine models, a common dosage for this compound is 30 mg/kg administered via intraperitoneal (i.p.) injection.[1] This dosage has been shown to be effective in modulating circadian behavior.[1] However, the optimal dose may vary depending on the animal model, administration route, and specific research question.
Q4: Are there known off-target effects for this compound?
While this compound is designed to be a selective REV-ERB agonist, it is important to consider the possibility of off-target effects, especially at high concentrations. A related compound, SR9009, has been shown to have REV-ERB-independent effects on cell proliferation and metabolism. Therefore, it is crucial to include appropriate controls in your experiments to validate that the observed effects of this compound are mediated through REV-ERB.
Troubleshooting Guides
Issue 1: Observed Cytotoxicity or a Decrease in Cell Viability at High Concentrations
If you observe unexpected cytotoxicity or a decrease in cell viability when using high concentrations of this compound, consider the following troubleshooting steps:
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Potential Cause 1: On-Target Effect. The observed cytotoxicity could be a genuine consequence of REV-ERBα/β activation in your specific cell model.
-
Troubleshooting/Optimization:
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the concentration at which cytotoxicity is first observed.
-
Rescue Experiment: If possible, perform a rescue experiment by knocking down REV-ERBα and REV-ERBβ. If the cytotoxicity is on-target, it should be diminished in the knockdown cells.
-
-
-
Potential Cause 2: Off-Target Effects. At high concentrations, this compound may interact with other cellular targets, leading to cytotoxicity.
-
Troubleshooting/Optimization:
-
Use a Structurally Unrelated REV-ERB Agonist: Compare the effects of this compound with another REV-ERB agonist from a different chemical class. If the cytotoxicity is specific to this compound, it may be an off-target effect.
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Test an Inactive Analog: If available, use an inactive analog of this compound as a negative control.
-
-
-
Potential Cause 3: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.
-
Troubleshooting/Optimization:
-
Solvent Control: Ensure you have a vehicle control group that is treated with the same concentration of the solvent as your highest this compound dose.
-
Minimize Solvent Concentration: Prepare a more concentrated stock of this compound to minimize the final concentration of the solvent in your cell culture medium.
-
-
Issue 2: Inconsistent or Unexpected Experimental Results
Inconsistent results can arise from various factors related to compound handling and experimental design.
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Potential Cause 1: Compound Instability. this compound, like many small molecules, can degrade over time, especially with improper storage or multiple freeze-thaw cycles.
-
Troubleshooting/Optimization:
-
Proper Storage: Store the powdered compound at -20°C for long-term stability. Once in solution, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[1]
-
Fresh Solutions: Prepare fresh working solutions from a recent stock for each experiment.
-
-
-
Potential Cause 2: Cell Line Variability. Different cell lines may have varying levels of REV-ERB expression and downstream signaling components, leading to different responses.
-
Troubleshooting/Optimization:
-
Confirm Target Expression: Verify the expression of REV-ERBα and REV-ERBβ in your cell line using techniques like qPCR or Western blotting.
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Cell Line Authentication: Ensure your cell line is not misidentified or contaminated.
-
-
Data Presentation
Table 1: Key Quantitative Data for this compound
| Parameter | Value | Species | Notes |
| IC50 (REV-ERBα) | 170 nM | Not specified | In vitro half-maximal inhibitory concentration.[1] |
| IC50 (REV-ERBβ) | 160 nM | Not specified | In vitro half-maximal inhibitory concentration.[1] |
| In Vivo Dosage | 30 mg/kg | Mouse | Intraperitoneal (i.p.) administration.[1] |
Experimental Protocols
Protocol 1: Assessing In Vitro Cytotoxicity of this compound using an MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound on a given cell line.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium. It is recommended to test a wide range of concentrations (e.g., from nanomolar to high micromolar).
-
Include a vehicle-only control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Also include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for at least 1 hour at 37°C (or overnight at room temperature) with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value for cytotoxicity if applicable.
-
Mandatory Visualization
Caption: this compound activates REV-ERB, leading to the repression of Bmal1 transcription.
Caption: A general workflow for assessing the cytotoxicity of this compound using an MTT assay.
References
Technical Support Center: Overcoming Resistance to SR10067 in Long-Term Studies
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing SR10067 in long-term experimental models and may be encountering or anticipating the development of resistance. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to this compound's mechanism and potential for diminished efficacy over time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic small molecule that functions as a potent agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2][3] Upon binding, this compound enhances the recruitment of co-repressors to REV-ERB, leading to the transcriptional repression of its target genes. A key aspect of its function involves the regulation of circadian rhythm and inflammatory responses.[1][4][5]
Q2: How does this compound relate to RORα and RORγ?
This compound's effect on ROR (Retinoic acid receptor-related orphan receptor) signaling is indirect. REV-ERBs and RORs recognize and bind to the same DNA sequences known as ROR response elements (ROREs).[4][5] However, they have opposing effects: RORs typically activate gene transcription, while REV-ERBs repress it.[5] By activating REV-ERB, this compound enhances the repression of genes that are targets of RORs, effectively antagonizing ROR-mediated transcription.[4]
Q3: Has resistance to this compound been documented in long-term studies?
Currently, there is a lack of published, long-term studies specifically documenting acquired resistance to this compound. However, based on the principles of drug resistance observed with other nuclear receptor modulators, several potential mechanisms can be hypothesized.
Q4: What are the potential mechanisms of acquired resistance to this compound?
Based on known resistance mechanisms to other nuclear receptor-targeting drugs, potential reasons for diminished this compound efficacy over time include:
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Target Alteration: Mutations in the ligand-binding domain of REV-ERBα or REV-ERBβ could reduce the binding affinity of this compound.
-
Bypass Pathway Activation: Cells may upregulate parallel signaling pathways to compensate for the inhibition of REV-ERB/ROR signaling, thereby maintaining a pro-survival or pro-inflammatory state.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, lowering its intracellular concentration and efficacy.[6]
-
Epigenetic Modifications: Alterations in the chromatin landscape, such as changes in DNA methylation or histone modifications, could lead to the silencing of REV-ERB expression or the activation of alternative transcriptional programs.[7]
Troubleshooting Guide
Issue 1: Diminished cellular response to this compound in long-term in vitro cultures.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Emergence of a resistant cell population | 1. Perform a dose-response curve with this compound on the long-term cultured cells and compare the IC50 to the parental cell line. 2. Sequence the REV-ERBα and REV-ERBβ genes in the resistant cells to check for mutations in the ligand-binding domain. | An increased IC50 value would indicate resistance. Identification of mutations would pinpoint a direct mechanism of resistance. |
| Activation of compensatory signaling pathways | 1. Conduct RNA-sequencing or proteomic analysis to compare the gene expression and protein profiles of sensitive and resistant cells. 2. Use pathway analysis tools to identify upregulated pro-survival or inflammatory pathways. | Identification of "bypass" pathways that can be targeted with a combination therapy approach. |
| Increased drug efflux | 1. Measure the expression of common drug efflux pumps (e.g., MDR1) via qPCR or Western blot. 2. Perform a drug accumulation assay (e.g., using a fluorescent substrate of MDR1 like Rhodamine 123) in the presence and absence of an efflux pump inhibitor. | Increased expression of efflux pumps and reduced intracellular accumulation of the fluorescent substrate would suggest this as a resistance mechanism. |
Issue 2: Reduced in vivo efficacy of this compound in long-term animal studies.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Pharmacokinetic changes | 1. Measure the plasma and tumor/tissue concentration of this compound over the course of the long-term study. 2. Assess for any changes in drug metabolism enzymes in the liver. | This will determine if the drug is reaching and being maintained at the target site at therapeutic concentrations. |
| Development of a resistant tumor microenvironment | 1. Perform immunohistochemistry or single-cell RNA-sequencing on tumor samples from early and late stages of treatment. 2. Analyze changes in immune cell infiltration and cytokine profiles. | Identification of changes in the tumor microenvironment that may contribute to resistance and could be targeted therapeutically. |
| Tumor heterogeneity and clonal selection | 1. Isolate and culture cells from treated tumors and assess their sensitivity to this compound in vitro. 2. Perform genomic analysis on different tumor regions to identify resistant subclones. | Confirmation of the emergence of a resistant cell population within the tumor. |
Quantitative Data Summary
| Parameter | Value | Target(s) | Organism | Reference |
| IC50 | 170 nM | REV-ERBα | In Vitro | [2] |
| IC50 | 160 nM | REV-ERBβ | In Vitro | [2] |
| In Vivo Dosage | 30 mg/kg | REV-ERBα/β | Mouse | [2][8] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay to Determine this compound IC50
Objective: To determine the concentration of this compound that inhibits a biological response by 50% (IC50) in a cell-based assay.
Materials:
-
Target cells (e.g., a cancer cell line or immune cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting concentration is 10 µM, with 2- to 3-fold dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a duration relevant to the biological process being studied (e.g., 48-72 hours for proliferation assays).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized response versus the log of the this compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
Protocol 2: Western Blot Analysis of REV-ERB and ROR Target Gene Expression
Objective: To assess the effect of long-term this compound treatment on the protein levels of REV-ERB and downstream ROR target genes.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against REV-ERBα, a ROR target (e.g., IL-17), and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with this compound or vehicle for the desired duration. Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the chemiluminescent substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the protein of interest to the loading control.
Visualizations
Caption: this compound activates REV-ERB, leading to repression of ROR target genes.
Caption: Potential mechanisms of acquired resistance to this compound.
References
- 1. REV-ERBα agonist this compound attenuates Th2 cytokine-mediated barrier dysfunction in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The nuclear receptor REV-ERBα modulates Th17 cell-mediated autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming drug resistance by regulating nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear Receptors in Drug Metabolism, Drug Response and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prefrontal cortex molecular clock modulates development of depression-like phenotype and rapid antidepressant response in mice - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing SR10067 powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing SR10067 powder, alongside detailed troubleshooting guides and frequently asked questions (FAQs) to support successful experimentation.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure experimental reproducibility.
Quantitative Data Summary
| Parameter | Condition | Duration |
| Storage (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| Storage (in Solvent) | -80°C | 6 months |
| -20°C | 1 month | |
| Solubility (in Vitro) | DMSO | 100 mg/mL (214.79 mM) (ultrasonication may be required) |
| Solubility (in Vivo) | 10% DMSO + 90% corn oil | ≥ 2.5 mg/mL (5.37 mM) |
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't fully dissolve in DMSO. What should I do?
A1: Ensure you are using a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can affect solubility. Gentle warming and ultrasonication can aid in dissolution. For a 100 mg/mL stock, vigorous vortexing and brief sonication are often necessary.[1]
Q2: I observe precipitation when I dilute my this compound DMSO stock into aqueous media for my cell-based assay. How can I prevent this?
A2: This is a common issue with hydrophobic compounds. To mitigate precipitation, ensure the final DMSO concentration in your cell culture media is low, typically below 0.5%. It is also recommended to add the DMSO stock to the media with vigorous mixing or vortexing to ensure rapid and even dispersion.
Q3: What is the recommended final concentration of DMSO in cell culture experiments with this compound?
A3: The final DMSO concentration should be kept as low as possible, ideally at or below 0.1%, to minimize solvent-induced cellular stress or off-target effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: How many times can I freeze-thaw my this compound stock solution in DMSO?
A4: It is best to avoid repeated freeze-thaw cycles. After reconstituting this compound in DMSO, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C. This will help maintain the integrity of the compound over time.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected activity of this compound in a cell-based assay.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that the this compound powder and stock solutions have been stored correctly according to the recommended conditions. Prepare fresh working dilutions from a recently thawed aliquot of the stock solution for each experiment. Avoid using stock solutions that have been stored at -20°C for more than a month.
-
-
Possible Cause 2: Suboptimal Cell Conditions.
-
Solution: Use cells that are in a logarithmic growth phase and ensure a consistent cell passage number across experiments. Mycoplasma contamination can also alter cellular responses, so regular testing is advised.
-
-
Possible Cause 3: High Serum Concentration in Media.
-
Solution: this compound may bind to proteins in the serum, reducing its effective concentration. Consider reducing the serum concentration in your assay medium if your cell line can tolerate it.
-
Issue 2: High background or off-target effects observed in experiments.
-
Possible Cause 1: High Concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. High concentrations may lead to non-specific effects or cytotoxicity.
-
-
Possible Cause 2: Solvent Effects.
-
Solution: As mentioned in the FAQs, ensure the final DMSO concentration is minimal and consistent across all wells, including controls.
-
-
Possible Cause 3: Compound Aggregation.
-
Solution: At high concentrations, small molecules can form aggregates, leading to non-specific activity. Visually inspect your solutions for any signs of precipitation. If aggregation is suspected, you can try including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) in your assay buffer, if compatible with your experimental setup.
-
Experimental Protocols
Protocol 1: REV-ERB Luciferase Reporter Assay
This protocol is designed to measure the ability of this compound to activate REV-ERBα, leading to the repression of a target gene promoter linked to a luciferase reporter.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine 2000 (or other transfection reagent)
-
REV-ERBα expression plasmid
-
Luciferase reporter plasmid with REV-ERB response elements (e.g., from the Bmal1 promoter)
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Renilla luciferase control plasmid (for normalization)
-
This compound powder
-
Anhydrous DMSO
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: The day before transfection, seed HEK293T cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Transfection:
-
For each well, prepare a DNA mix in Opti-MEM containing the REV-ERBα expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid.
-
Prepare a Lipofectamine 2000 mix in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and Lipofectamine mixes, incubate at room temperature for 20 minutes, and then add the complex to the cells.
-
-
This compound Treatment:
-
24 hours post-transfection, prepare a serial dilution of this compound in complete DMEM from a 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the transfection medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest (e.g., HepG2, A549)
-
Complete growth medium for the chosen cell line
-
This compound powder
-
Anhydrous DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from a DMSO stock. Maintain a consistent final DMSO concentration (≤ 0.1%).
-
Remove the overnight culture medium and replace it with the this compound dilutions. Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
-
Data Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Plot the percent viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Visualizations
Caption: REV-ERBα signaling pathway and the action of this compound.
Caption: General experimental workflow for a cell-based assay with this compound.
References
Interpreting unexpected phenotypes in SR10067-treated animals
Technical Support Center: SR10067
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes in animals treated with this compound.
Troubleshooting Guide: Interpreting Unexpected Phenotypes
Unexpected outcomes in in-vivo studies can arise from a multitude of factors, ranging from experimental design to the inherent biological complexity of animal models. This guide provides a structured approach to troubleshooting unexpected phenotypes observed during this compound treatment.
Q1: We observed a significant and unexpected behavioral change in our this compound-treated mice, specifically increased anxiety-like behavior. Our initial hypothesis predicted an anxiolytic effect. What are the potential causes and how can we investigate this?
Possible Causes & Troubleshooting Steps:
-
Compound Properties & Formulation:
-
Purity and Stability: Verify the purity of your this compound lot. Impurities could have off-target effects. Ensure the compound has been stored correctly to prevent degradation.[1]
-
Vehicle Effects: The vehicle used to dissolve this compound might have intrinsic behavioral effects. Run a vehicle-only control group to assess this.
-
Dosage and Pharmacokinetics: The dose administered might be too high, leading to off-target effects or an exaggerated pharmacological response. Consider performing a dose-response study. Ensure that the plasma and brain concentrations of this compound are within the expected therapeutic range.[2] It's important to note that this compound has been shown to have a dose-dependent effect on nocturnal wheel running activity in mice.[2]
-
-
Experimental Design & Execution:
-
Timing of Administration: this compound is a REV-ERB agonist and thus interacts with the circadian clock.[3][4] The timing of drug administration relative to the animal's light-dark cycle can significantly influence its effects. Administering the compound at different zeitgeber times (ZT) can help determine if the observed phenotype is time-dependent.
-
Acclimation and Handling: Insufficient acclimation of animals to the experimental environment and excessive handling can induce stress and confound behavioral readouts. Ensure standardized and minimal handling procedures.
-
Behavioral Assay Selection: The specific behavioral test used (e.g., elevated plus maze, open field test) may be sensitive to different aspects of anxiety. Consider using a battery of tests to get a more comprehensive picture.
-
-
Biological & Mechanistic Considerations:
-
REV-ERB Signaling Complexity: REV-ERBα and REV-ERBβ regulate a wide array of genes involved in metabolism, inflammation, and behavior.[3][4] The observed phenotype could be a downstream consequence of modulating a complex gene network.
-
Off-Target Effects: While this compound is selective, the possibility of off-target effects at higher concentrations cannot be entirely ruled out.
-
Animal Model Specifics: The genetic background, age, and sex of the animals can all influence their response to a compound.[5] Results may not be directly translatable between different strains or species.[5]
-
Q2: Our this compound-treated animals are showing unexpected weight loss, despite no significant changes in food intake. What could be the underlying mechanism?
Possible Causes & Troubleshooting Steps:
-
Metabolic Rate Alteration:
-
REV-ERB's Role in Metabolism: REV-ERBs are key regulators of lipid and glucose metabolism.[4] this compound could be increasing energy expenditure.
-
Suggested Experiment: Measure metabolic rate using indirect calorimetry (metabolic cages) to assess oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
-
Mitochondrial Biogenesis and Function:
-
REV-ERB and Mitochondria: REV-ERB activation has been linked to the regulation of genes involved in mitochondrial function and biogenesis.[4]
-
Suggested Experiment: Isolate tissues of interest (e.g., skeletal muscle, liver) and analyze mitochondrial DNA content, expression of key mitochondrial genes (e.g., Ppargc1a), and perform functional assays like respirometry on isolated mitochondria.
-
-
Gut Microbiome Dysbiosis:
-
Circadian Clock and Gut Health: The circadian clock influences gut barrier function.[6]
-
Suggested Experiment: Collect fecal samples for 16S rRNA sequencing to analyze the composition of the gut microbiota.
-
-
General Health and Stress:
-
Systemic Effects: Unexpected toxicity can lead to weight loss.[1]
-
Suggested Experiment: Perform a complete blood count (CBC) and serum chemistry panel to assess overall health. Measure corticosterone (B1669441) levels to evaluate stress.
-
Frequently Asked Questions (FAQs)
Q3: What is the primary mechanism of action for this compound?
This compound is a potent and selective agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[2][4] These receptors are critical components of the mammalian circadian clock, acting as transcriptional repressors of core clock genes like Bmal1.[3][4] By activating REV-ERBs, this compound modulates the expression of a wide range of genes involved in the regulation of circadian rhythms, metabolism, and inflammation.[4]
Q4: Are there any known "pro-depressive" effects associated with this compound?
Yes, some studies have reported that this compound can enhance a depression-like phenotype in mice.[3] This effect is thought to be mediated by the REV-ERB-induced decrease in the expression of Bmal1 and the plasticity-related protein Homer1a in the medial prefrontal cortex (mPFC).[3] It has also been shown to block the antidepressant-like effects of ketamine.[3]
Q5: Can this compound affect the immune system?
Yes, REV-ERB activation has been shown to have effects on the immune system. For instance, this compound has been demonstrated to attenuate Th2 cytokine-mediated barrier dysfunction in human bronchial epithelial cells, suggesting a potential role in modulating allergic responses.[6] The circadian clock is known to regulate immune cell function, and T cell activation has been shown to be rhythmic.[7]
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | IC50 (nM) | Reference |
| Rev-Erbα | 170 | [2] |
| Rev-Erbβ | 160 | [2] |
Table 2: Recommended In Vivo Dosing in Mice
| Dosage | Administration Route | Observed Effects | Reference |
| 30 mg/kg | Intraperitoneal (i.p.) | Suppressed circadian rhythm of Npas2 gene expression, induced wakefulness, reduced SWS and REM sleep, displayed anxiolytic activity. | [2] |
| 30 mg/kg | Intraperitoneal (i.p.) | Enhanced depression-like phenotype, decreased Bmal1 and Homer1a expression in mPFC. | [3] |
Experimental Protocols
Protocol 1: Assessment of Anxiety-Like Behavior using the Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Use age- and sex-matched mice. Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Administer this compound or vehicle at the desired dose and time before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A decrease in these parameters is indicative of increased anxiety-like behavior.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Tissue Collection: Euthanize animals at the desired time point and rapidly dissect the brain region of interest (e.g., mPFC). Immediately snap-freeze the tissue in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the tissue using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., Bmal1, Homer1a) and a reference gene (e.g., Gapdh), and a suitable qPCR master mix.
-
Perform the PCR reaction in a real-time PCR cycler.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[6]
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. research.olemiss.edu [research.olemiss.edu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Prefrontal cortex molecular clock modulates development of depression-like phenotype and rapid antidepressant response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Interpret the Effects Shown in Animal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. REV-ERBα agonist this compound attenuates Th2 cytokine-mediated barrier dysfunction in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The circadian clock of CD8 T cells modulates their early response to vaccination and the rhythmicity of related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of REV-ERB Agonists: SR10067 versus SR9009
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency and efficacy of two synthetic REV-ERB agonists, SR10067 and SR9009. The information presented is based on available experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction
SR9009 and this compound are synthetic small molecules that target the nuclear receptors REV-ERBα and REV-ERBβ, key components of the mammalian circadian clock. These receptors are transcriptional repressors that play a crucial role in regulating the expression of core clock genes and genes involved in metabolism, inflammation, and behavior. As agonists, SR9009 and this compound enhance the repressive activity of REV-ERBs, leading to a range of physiological effects. While both compounds act on the same targets, they exhibit notable differences in their potency and in vivo efficacy, with this compound emerging as a more potent successor to SR9009.
Mechanism of Action
Both this compound and SR9009 are REV-ERB agonists. They bind to the ligand-binding domain of REV-ERBα and REV-ERBβ, thereby enhancing the recruitment of the nuclear receptor co-repressor (NCoR) complex. This heightened co-repressor interaction leads to the increased repression of target gene transcription. Key target genes of REV-ERBs include those involved in the positive limb of the circadian clock, such as Bmal1 and Clock, as well as genes regulating lipid and glucose metabolism. By modulating the expression of these genes, REV-ERB agonists can influence circadian rhythms, energy expenditure, and inflammatory responses.
Caption: REV-ERB agonist signaling pathway.
Potency and Efficacy: A Quantitative Comparison
Experimental data demonstrates that this compound is a more potent REV-ERB agonist than SR9009 and its analogue SR9011. This is evident from in vitro transcriptional assays and in vivo behavioral studies.
In Vitro Potency
The potency of this compound and SR9011 (a close analog of SR9009 with similar potency) has been directly compared using luciferase reporter assays. This compound exhibits a significantly lower half-maximal inhibitory concentration (IC50) in these assays, indicating higher potency.[1]
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | REV-ERBα | Gal4-REV-ERBα LBD Luciferase Reporter | 170 | Banerjee S, et al. (2014) |
| REV-ERBβ | Gal4-REV-ERBβ LBD Luciferase Reporter | 160 | Banerjee S, et al. (2014) | |
| REV-ERBα | Full-Length REV-ERBα with Bmal1 Promoter | 140 | Banerjee S, et al. (2014) | |
| SR9011 | REV-ERBα | Gal4-REV-ERBα LBD Luciferase Reporter | 670 | Banerjee S, et al. (2014) |
| REV-ERBβ | Gal4-REV-ERBβ LBD Luciferase Reporter | 800 | Banerjee S, et al. (2014) | |
| REV-ERBα | Full-Length REV-ERBα with Bmal1 Promoter | 620 | Banerjee S, et al. (2014) | |
| SR9009 | REV-ERBα | Gal4-REV-ERBα LBD Luciferase Reporter | ~700 | Banerjee S, et al. (2014) |
Note: SR9011 data from Banerjee et al. (2014) is used for direct comparison as it was developed from the same scaffold as SR9009 and has similar reported potency.
In Vivo Efficacy
The enhanced potency of this compound translates to greater efficacy in vivo. A key measure of in vivo efficacy for REV-ERB agonists is the suppression of voluntary wheel-running activity in mice during their active (dark) phase. This compound demonstrates a significantly lower half-maximal effective dose (ED50) for this effect compared to SR9011.[1]
| Compound | In Vivo Effect | Animal Model | ED50 (mg/kg) | Reference |
| This compound | Suppression of wheel-running activity | Mice | 20 | Banerjee S, et al. (2014) |
| SR9011 | Suppression of wheel-running activity | Mice | 56 | Banerjee S, et al. (2014) |
Pharmacokinetics and In Vivo Studies
| Compound | Administration | Dosage | Key Findings | Reference |
| This compound | Intraperitoneal (i.p.) | 30 mg/kg | Plasma and brain concentrations remained above the IC50 for the receptor six hours after administration. | Banerjee S, et al. (2014) |
| SR9009 | Intraperitoneal (i.p.) | 100 mg/kg | Induced wakefulness and suppressed SWS and REM sleep when administered at ZT6. | Banerjee S, et al. (2014) |
Detailed Experimental Protocols
Gal4-REV-ERB Luciferase Reporter Assay
This assay is used to determine the in vitro potency of compounds as REV-ERB agonists.
Objective: To measure the ability of a test compound to enhance the REV-ERB-mediated repression of a luciferase reporter gene.
Cell Line: HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Expression plasmids:
-
pCMX-Gal4-REV-ERBα-LBD or pCMX-Gal4-REV-ERBβ-LBD (chimeric receptor)
-
pTK-MH100x4-luciferase (Gal4-responsive reporter)
-
pRL-TK (Renilla luciferase for normalization)
-
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Test compounds (this compound, SR9009) dissolved in DMSO
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gal4-REV-ERB-LBD, the Gal4-responsive luciferase reporter, and the Renilla luciferase normalization plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or vehicle (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the Gal4-REV-ERB Luciferase Reporter Assay.
In Vivo Voluntary Wheel-Running Assay
This assay is used to assess the in vivo efficacy of REV-ERB agonists on circadian-regulated behavior.
Objective: To measure the effect of a test compound on the voluntary wheel-running activity of mice during their active phase.
Animal Model: Male C57BL/6J mice (8-12 weeks old).
Materials:
-
Individually housed mouse cages equipped with voluntary running wheels
-
Data acquisition system to record wheel revolutions
-
Test compounds (this compound, SR9009) formulated in a suitable vehicle
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Individually house mice in cages with running wheels for at least one week to allow for acclimation to the new environment and to establish a stable baseline of running activity. Maintain a 12:12 hour light:dark cycle.
-
Baseline Recording: Record wheel-running activity continuously to establish a consistent baseline for each mouse.
-
Compound Administration: At the beginning of the dark phase (Zeitgeber Time 12, ZT12), administer the test compound or vehicle via i.p. injection.
-
Activity Monitoring: Continue to record wheel-running activity for at least 24 hours post-injection.
-
Data Analysis: Quantify the total number of wheel revolutions during the dark phase. Compare the activity of the compound-treated groups to the vehicle-treated group. To determine the ED50, test a range of doses and plot the percent inhibition of wheel-running activity against the dose.
Conclusion
The available data strongly indicate that this compound is a more potent and efficacious REV-ERB agonist compared to SR9009. With an approximately 4-5 fold greater potency in vitro and a more than 2.5-fold greater potency in vivo for suppressing wheel-running activity, this compound represents a significant improvement in the pharmacological tools available to study REV-ERB biology. Its demonstrated brain penetrance further enhances its utility for investigating the central effects of REV-ERB activation. Researchers should consider these differences in potency and efficacy when designing experiments and selecting the appropriate compound for their specific research questions.
References
A Comparative In Vivo Analysis of REV-ERB Agonists SR10067 and SR9011
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vivo Effects of Two Key Circadian Rhythm Modulators
SR10067 and SR9011 are synthetic small molecules that act as agonists for the nuclear receptors REV-ERBα and REV-ERBβ, critical components of the cellular circadian clock machinery. Their ability to modulate circadian rhythms has positioned them as valuable research tools for investigating metabolic diseases, sleep disorders, and even cancer.[1][2][3] This guide provides a comparative analysis of their in vivo effects, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
Mechanism of Action: Targeting the Core Clock
Both this compound and SR9011 exert their effects by binding to and activating REV-ERBα and REV-ERBβ.[1][4] These receptors are transcriptional repressors that play a pivotal role in the negative feedback loop of the circadian clock by regulating the expression of core clock genes, most notably Bmal1.[5] By activating REV-ERB, these agonists enhance the repression of target genes involved in metabolism, inflammation, and circadian behavior.[4][6]
In Vitro Potency: A Clear Distinction
This compound was developed as a successor to SR9009 and SR9011, with modifications aimed at improving potency.[7] In vitro assays confirm that this compound is a significantly more potent REV-ERB agonist compared to SR9011.
| Compound | Target | IC50 (nM) | Reference |
| SR9011 | REV-ERBα | 790 | [4] |
| REV-ERBβ | 560 | [4] | |
| This compound | REV-ERBα | 170 | [7] |
| REV-ERBβ | 160 | [7] | |
| Table 1: Comparative in vitro potency of SR9011 and this compound on REV-ERBα and REV-ERBβ. |
In Vivo Effects: A Comparative Overview
While both compounds demonstrate efficacy in vivo, the extent of their effects and the available research data differ.
Metabolic Effects
SR9011 has been extensively studied for its metabolic effects. Chronic administration in mice leads to weight loss, primarily through a reduction in fat mass, without affecting food intake.[8] This is accompanied by an increase in oxygen consumption, indicative of increased energy expenditure.[8]
| Parameter | Animal Model | Treatment | Duration | Result | Reference |
| Body Weight | BALB/c mice | SR9011 (100 mg/kg, i.p., b.i.d.) | 12 days | Weight loss and decreased fat mass | [8] |
| Oxygen Consumption (VO2) | C57BL/6 mice | SR9011 (100 mg/kg, i.p., b.i.d.) | 10 days | 5% increase in VO2 | [8] |
| Locomotor Activity | C57BL/6 mice | SR9011 (100 mg/kg, i.p., b.i.d.) | 10 days | 15% decrease in movement | [8] |
| Fat Mass | C57BL/6 mice | SR9011 (100 mg/kg, i.p., b.i.d.) | 10 days | Decrease in fat mass | [8] |
| Table 2: In vivo metabolic effects of SR9011 in mice. |
Quantitative in vivo metabolic data for this compound is less prevalent in the currently available literature, though its higher in vitro potency suggests it may elicit similar or stronger effects at lower doses.
Circadian Rhythm and Locomotor Activity
Both SR9011 and this compound have been shown to alter circadian behavior in mice. A single injection of either compound can disrupt the normal patterns of locomotor activity.[4][7] Specifically, administration during the light phase has been shown to induce wakefulness.[7]
| Parameter | Animal Model | Treatment | Result | Reference |
| Nocturnal Locomotor Activity | C57BL/6 mice (in constant darkness) | SR9011 (single dose, 100 mg/kg, i.p.) | Loss of locomotor activity during the subsequent dark phase | [4] |
| Diurnal Activity Onset | C57BL/6 mice (in 12h:12h light:dark) | SR9011 (single dose, 100 mg/kg, i.p.) | 1 to 3-hour delay in the onset of nocturnal activity | [4] |
| Nocturnal Wheel Running Activity | Mice | This compound (i.p.) | Dose-dependent reduction in nocturnal wheel running activity | [7] |
| Table 3: Effects of SR9011 and this compound on locomotor activity in mice. |
Anxiolytic Effects
A direct in vivo comparison in a marble-burying anxiety assay demonstrated that this compound has superior anxiolytic potency compared to SR9011.[7]
| Compound | ED50 (mg/kg) in Marble Burying Assay | Reference |
| SR9011 | 61 | [7] |
| This compound | 12 | [7] |
| Table 4: Comparative anxiolytic potency of SR9011 and this compound in mice. |
Experimental Protocols
The following provides a generalized methodology for in vivo studies with this compound and SR9011 based on published research.
Compound Administration
-
Vehicle: A common vehicle for SR9009 (a close analog of SR9011) is a solution of 10% DMSO, 15% Kolliphor EL, and 75% water.[9]
-
Route of Administration: Intraperitoneal (i.p.) injection is the most frequently reported route.[4][7][9]
-
Dosage: Dosages for SR9011 typically range from 50-100 mg/kg.[4][10] For this compound, effective doses have been reported in the range of 10-30 mg/kg.[7][11]
-
Timing: Administration is often timed according to the light-dark cycle (Zeitgeber time, ZT), with injections at the beginning of the light phase (ZT0) or during the middle of the light phase (ZT6) being common for studying effects on activity and sleep.[9][12]
Conclusion
Both this compound and SR9011 are potent modulators of the circadian clock with significant in vivo effects. The choice between these two compounds will depend on the specific research question.
-
SR9011 is a well-characterized compound with a larger body of published in vivo data, particularly concerning its metabolic effects. It serves as a reliable tool for studies investigating the impact of REV-ERB activation on metabolism and circadian behavior.
-
This compound is a more potent agonist, demonstrating superior efficacy in vitro and in specific in vivo assays, such as those for anxiety.[7] This suggests that it may be a more suitable candidate for studies requiring higher potency or for exploring the therapeutic potential of REV-ERB activation in neurological and psychiatric models.
Researchers should carefully consider the desired potency, the specific biological system under investigation, and the existing literature when selecting between this compound and SR9011 for their in vivo studies.
References
- 1. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rev-Erb - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential effects of REV-ERBα/β agonism on cardiac gene expression, metabolism, and contractile function in a mouse model of circadian disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
A Head-to-Head Comparison of REV-ERB Agonists: SR10067 vs. GSK4112
For researchers, scientists, and drug development professionals navigating the landscape of circadian rhythm modulation, the choice of a REV-ERB agonist is a critical decision. This guide provides an objective, data-driven comparison of two prominent REV-ERB agonists, SR10067 and GSK4112, to inform experimental design and interpretation.
This comprehensive analysis delves into their mechanisms of action, comparative efficacy, and key physicochemical properties. We present quantitative data in clearly structured tables, detail the experimental protocols used to generate this data, and provide visual diagrams of the core signaling pathway and experimental workflows.
Core Mechanism of Action: Transcriptional Repression
Both this compound and GSK4112 are synthetic agonists of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are crucial components of the mammalian circadian clock, acting as transcriptional repressors. The primary mechanism of action for both compounds involves binding to the ligand-binding domain of the REV-ERB proteins. This binding event induces a conformational change that enhances the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, which includes histone deacetylases (HDACs). The recruitment of this complex to the regulatory regions of target genes leads to their transcriptional repression. A key target of this repression is the core clock gene Bmal1. By modulating the expression of Bmal1 and other target genes, these agonists can influence circadian rhythms and metabolic pathways.[1][2]
Quantitative Comparison of Performance
The following tables summarize the key quantitative data for this compound and GSK4112, providing a side-by-side comparison of their potency and efficacy.
| Parameter | This compound | GSK4112 | Assay Type |
| Target(s) | REV-ERBα, REV-ERBβ | REV-ERBα, REV-ERBβ | - |
| Potency (IC50) | REV-ERBα: 170 nMREV-ERBβ: 160 nM | Not Reported | Gal4DBD-REV-ERB LBD Cotransfection Assay |
| Potency (EC50) | Not Reported | ~5.5 µM | Mammalian Two-Hybrid Assay |
| In Vivo Activity | Brain penetrant, good pharmacokinetic properties | Poor pharmacokinetic properties, primarily for in vitro use | Animal studies |
| Solubility | ≥ 2.5 mg/mL in DMSO | Information not readily available | - |
Table 1: Comparative Performance of this compound and GSK4112.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: REV-ERB agonist signaling pathway.
Caption: General experimental workflow.
Detailed Experimental Protocols
For researchers seeking to replicate or build upon existing findings, the following are detailed protocols for key experiments used in the characterization of this compound and GSK4112.
Luciferase Reporter Assay for REV-ERB Activity
This assay measures the ability of a compound to modulate REV-ERB-mediated transcriptional repression of a target gene promoter.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfection efficiency.
-
Plasmids:
-
An expression vector for full-length REV-ERBα or REV-ERBβ.
-
A luciferase reporter plasmid containing the promoter of a REV-ERB target gene (e.g., Bmal1) upstream of the firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).
-
-
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the REV-ERB expression vector, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound, GSK4112, or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.[1][3]
-
Quantitative PCR (qPCR) for Target Gene Expression
This method quantifies the mRNA levels of REV-ERB target genes in response to agonist treatment.
-
Cell Line: Any cell line endogenously expressing REV-ERB receptors (e.g., HepG2, primary hepatocytes).
-
Protocol:
-
Cell Culture and Treatment: Culture the cells to the desired confluency and treat with this compound, GSK4112, or vehicle for a specified time (e.g., 24 hours).
-
RNA Isolation: Wash the cells with PBS and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's protocol. Assess RNA quality and quantity using spectrophotometry.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers specific for the target gene (e.g., Bmal1, Npas2) and a housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative gene expression using the ΔΔCt method.[4][5]
-
In Vivo Administration of this compound in Mice
This protocol outlines a general procedure for assessing the in vivo effects of this compound in a mouse model.
-
Animal Model: C57BL/6 mice are commonly used.
-
Compound Preparation: Dissolve this compound in a suitable vehicle, such as a mixture of DMSO, Kolliphor, and water.
-
Protocol:
-
Acclimation: Acclimate the mice to the housing conditions and handling for at least one week before the experiment.
-
Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection at a specified dose (e.g., 30 mg/kg). The timing of administration (Zeitgeber time, ZT) is crucial for circadian studies.[6]
-
Behavioral Monitoring: Observe and record behavioral parameters such as locomotor activity, sleep-wake cycles (using EEG/EMG), or anxiety-like behavior at different time points after administration.[6]
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect tissues of interest (e.g., brain, liver) for further analysis.
-
Downstream Analysis: Process the collected tissues for gene expression analysis (qPCR), protein analysis (Western blotting), or other relevant assays.[6]
-
Discussion and Conclusion
The choice between this compound and GSK4112 will largely depend on the specific experimental needs.
GSK4112 , as the first-identified synthetic REV-ERB agonist, has been a foundational tool in the field.[2] Its primary utility lies in in vitro and ex vivo studies where its well-characterized mechanism of action can be leveraged to probe the fundamental biology of REV-ERB receptors. However, its poor pharmacokinetic properties significantly limit its application in in vivo models.[7]
This compound , a later-generation agonist, offers a significant advantage with its high affinity for both REV-ERBα and REV-ERBβ and, most notably, its favorable pharmacokinetic profile and brain penetrance .[6][8] This makes this compound the superior choice for in vivo studies investigating the systemic and central nervous system effects of REV-ERB activation. While direct head-to-head potency comparisons in the same assay are not always available, the existing data suggests that this compound is a more potent agonist than earlier compounds like SR9011, which in turn are more potent than GSK4112.[8][9]
References
- 1. Anti-Proliferative Actions of a Synthetic REV-ERBα/β Agonist in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. stackscientific.nd.edu [stackscientific.nd.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validating SR10067 Target Engagement on REV-ERBα: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SR10067's performance in engaging its target, the nuclear receptor REV-ERBα, with other known modulators. Experimental data is presented to support the validation of target engagement, alongside detailed methodologies for key assays.
Introduction to REV-ERBα and this compound
REV-ERBα (also known as NR1D1) is a critical component of the mammalian circadian clock, acting as a transcriptional repressor that links the body's internal timekeeping with metabolic processes.[1] Its role in regulating gene expression related to metabolism and inflammation has made it a promising therapeutic target for a range of disorders, including metabolic diseases, sleep disorders, and inflammatory conditions.[1]
This compound is a potent and selective synthetic agonist of REV-ERBα and its isoform REV-ERBβ.[2] Developed as a more potent alternative to earlier agonists like SR9009 and SR9011, this compound offers a valuable tool for researchers to probe the physiological functions of REV-ERBα and to explore its therapeutic potential.[3] This guide focuses on the experimental validation of this compound's engagement with its target, REV-ERBα.
Comparative Analysis of REV-ERBα Modulators
The following tables summarize the quantitative data on the potency and binding affinity of this compound in comparison to other well-characterized REV-ERBα modulators.
Table 1: In Vitro Potency of REV-ERBα Agonists
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Gal4-REV-ERBα LBD Luciferase Reporter | REV-ERBα | 170 | [2] |
| SR9009 | Gal4-REV-ERBα LBD Luciferase Reporter | REV-ERBα | 670 | [4] |
| SR9011 | Gal4-REV-ERBα LBD Luciferase Reporter | REV-ERBα | 790 | [4] |
Table 2: Functional Activity of REV-ERBα Modulators
| Compound | Assay Type | Target | EC50 / Kd (nM) | Reference |
| SR9009 | Circular Dichroism (Binding) | REV-ERBα | 800 (Kd) | [4] |
| SR8278 (Antagonist) | REV-ERBα Transcriptional Repression | REV-ERBα | 470 (EC50) | [5] |
Experimental Methodologies
Detailed protocols for key assays used to validate this compound target engagement are provided below.
Cell-Based REV-ERBα Reporter Assay
This assay measures the ability of a compound to modulate the transcriptional repressor activity of REV-ERBα. A common approach is a Gal4-based two-hybrid system.
Principle: The REV-ERBα ligand-binding domain (LBD) is fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. A co-repressor protein (e.g., NCoR) is fused to a transcriptional activation domain (e.g., VP16). In the presence of a REV-ERBα agonist, the REV-ERBα-LBD interacts with the co-repressor, bringing the activation domain in proximity to a reporter gene (e.g., luciferase) under the control of a Gal4 upstream activating sequence (UAS). This interaction leads to a measurable change in reporter gene expression.
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.
-
A transfection mixture containing plasmids for Gal4-REV-ERBα-LBD, NCoR-VP16, and a UAS-luciferase reporter is prepared using a suitable transfection reagent (e.g., jetPEI).
-
The transfection mixture is added to the cells, and they are incubated for 24 hours.
-
-
Compound Treatment:
-
This compound and other test compounds are serially diluted in assay medium (DMEM with 0.1% BSA).
-
The transfection medium is removed, and the cells are treated with the compound dilutions. A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated with the compounds for 16-24 hours.
-
-
Luciferase Assay:
-
The cell culture medium is removed, and cells are lysed using a luciferase lysis buffer.
-
The luciferase substrate is added to the cell lysate, and luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The relative light units (RLUs) are normalized to the vehicle control.
-
The normalized data is plotted against the compound concentration, and the IC50 value (the concentration at which 50% of the maximal response is observed) is calculated using a non-linear regression model.[1]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment.
Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A ligand-induced shift in the protein's melting curve to a higher temperature indicates target engagement.
Representative Protocol for REV-ERBα:
-
Cell Culture and Treatment:
-
A suitable cell line endogenously expressing REV-ERBα (e.g., HepG2) is cultured to ~80% confluency.
-
Cells are treated with this compound or vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
The treated cells are harvested and resuspended in a buffered solution (e.g., PBS) with protease inhibitors.
-
The cell suspension is aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Fractionation:
-
The heated cells are lysed by freeze-thaw cycles or with a lysis buffer.
-
The insoluble, aggregated proteins are separated from the soluble protein fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
The supernatant containing the soluble protein fraction is collected.
-
The concentration of soluble REV-ERBα is quantified at each temperature point using a specific antibody-based method, such as Western blotting or an ELISA-based assay.
-
-
Data Analysis:
-
The amount of soluble REV-ERBα at each temperature is normalized to the amount at the lowest temperature (or no heat treatment).
-
Melting curves are generated by plotting the normalized soluble protein fraction against the temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting temperature (Tagg) to a higher value in the presence of this compound indicates target engagement.
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the target protein (e.g., purified REV-ERBα LBD) in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured after each injection. The resulting data is used to generate a binding isotherm, from which the thermodynamic parameters of the interaction can be derived.
Representative Protocol for REV-ERBα:
-
Sample Preparation:
-
Purified REV-ERBα LBD is dialyzed extensively against the ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
This compound is dissolved in the final dialysis buffer to the desired concentration. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.
-
-
ITC Experiment:
-
The sample cell of the ITC instrument is filled with the REV-ERBα LBD solution (e.g., 10-20 µM).
-
The injection syringe is filled with the this compound solution (e.g., 100-200 µM).
-
A series of small injections (e.g., 2 µL) of the this compound solution are made into the sample cell at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The heat per injection is integrated and plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.[6]
-
Visualizing Pathways and Workflows
Conclusion
The experimental data strongly support the direct engagement of this compound with its intended target, REV-ERBα. The in vitro reporter assays demonstrate its high potency, which is significantly greater than that of earlier REV-ERBα agonists like SR9009 and SR9011. While direct binding data from techniques such as CETSA and ITC for this compound are not as readily available in the public domain, the provided representative protocols outline the standard methodologies used to obtain such crucial validation.
For researchers in drug discovery and development, this compound represents a valuable pharmacological tool to further elucidate the complex roles of REV-ERBα in health and disease. The comparative data and detailed methodologies presented in this guide are intended to facilitate the design and interpretation of experiments aimed at understanding and modulating REV-ERBα activity.
References
- 1. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. REV-ERBα agonist this compound attenuates Th2 cytokine-mediated barrier dysfunction in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. REV-ERB_TargetMol [targetmol.com]
- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of SR10067 on Core Clock Gene Expression: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of pharmacological compounds on the intricate machinery of the circadian clock is paramount. This guide provides a comprehensive comparison of SR10067, a synthetic REV-ERB agonist, and its influence on the expression of two central clock genes, Bmal1 and Per2. We delve into supporting experimental data, contrast its effects with alternative modulators, and provide detailed experimental protocols for reproducibility.
The circadian clock, an endogenous timekeeping system, orchestrates a multitude of physiological processes in a near 24-hour rhythm. At its core lies a transcription-translation feedback loop where the heterodimer of BMAL1 and CLOCK proteins drives the expression of Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins, in turn, inhibit the activity of the BMAL1:CLOCK complex, thus creating a rhythmic cycle. An accessory loop involves the nuclear receptor REV-ERBα, which is transcriptionally activated by BMAL1:CLOCK and acts as a potent repressor of Bmal1 transcription, thereby adding a stabilizing layer to the core clock mechanism.
This compound is a synthetic agonist of REV-ERBα and REV-ERBβ.[1] By activating these receptors, this compound is expected to enhance the repression of their target genes, most notably Bmal1. The subsequent decrease in BMAL1 protein would then lead to reduced activation of its own target genes, including Per2. However, the experimental evidence reveals a more complex and context-dependent reality.
Comparative Analysis of Gene Expression Modulation
The following tables summarize the quantitative effects of this compound and alternative compounds on Bmal1 and Per2 expression.
Table 1: Effect of REV-ERB Agonists on Bmal1 and Per2 Expression
| Compound | Model System | Treatment | Effect on Bmal1 Expression | Effect on Per2 Expression | Reference |
| This compound | Human Bronchial Epithelial Cells (16-HBE) | 4-hour pre-treatment, then IL-4/IL-13 stimulation for 24 hours | Attenuated IL-4/IL-13-induced mRNA increase. Treatment with this compound alone slightly increased protein abundance. | Attenuated IL-4/IL-13-induced mRNA increase. | [2] |
| SR9009 | INS-1 Cells | 24 hours | Dose-dependent decrease in mRNA levels. | Not specified. | [3] |
| SR9009 | Mouse Cerebral Cortex | 50 mg/kg/day for 3 days | Significant reduction in both mRNA and protein levels. | Not specified. | [4] |
| SR9009 | Mouse White Adipose Tissue (under constant light) | 8 weeks | Significantly reduced mRNA expression. | Partially restored expression. | [5] |
| SR9011 | Mouse Hypothalamus | Single injection | Subtle left shift in the phase of the circadian pattern of mRNA expression. | Enhanced amplitude of mRNA expression. | [6] |
| SR9011 | Primary Microglia | 24 hours | Disrupted rhythmic mRNA expression. | Caused a shift in the acrophase of mRNA rhythm. | [7] |
Table 2: Effect of Alternative Compounds on Bmal1 and Per2 Expression
| Compound | Class | Model System | Treatment | Effect on Bmal1 Expression | Effect on Per2 Expression | Reference |
| Nobiletin | ROR Agonist | Hepa1-6 Cells | Dose-dependent | Increased promoter-driven luciferase reporter expression. | Not specified. | [8] |
| Nobiletin | ROR Agonist | U2OS, MCF7, MDA-MB-231 Cells | Not specified | No significant change in mRNA levels. | No significant change in mRNA levels. | [9] |
| Nobiletin | ROR Agonist | Mouse Liver | Single injection | No change in mRNA expression. | Downregulated mRNA expression. | [10] |
| Resveratrol (B1683913) | SIRT1 Activator | NIH3T3 Cells | 24 hours | Significantly downregulated CLOCK/BMAL1-mediated transcriptional activation. | Significantly reduced promoter-driven luciferase activity. | [11] |
| Resveratrol | SIRT1 Activator | C2C12 Myotubes | 6 hours | Decreased mRNA amplitude and levels with a phase advance. | Not specified. | [12] |
| Resveratrol | SIRT1 Activator | Human Adipose-derived Progenitor Cells | 12 to 60 hours | Rhythmic pattern not changed. | Lost circadian rhythmicity. | [13] |
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships between this compound, the core clock machinery, and the experimental procedures used to assess their interaction, the following diagrams are provided.
Figure 1. Simplified signaling pathway of the core circadian clock and the modulatory role of this compound.
Figure 2. General experimental workflow for analyzing the effect of this compound on Bmal1 and Per2 expression.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for quantitative real-time PCR (qRT-PCR) and Western Blotting to assess Bmal1 and Per2 expression.
Quantitative Real-Time PCR (qRT-PCR) for Bmal1 and Per2 mRNA Levels
This protocol is adapted from methodologies described in studies analyzing circadian gene expression.[14][15]
1. RNA Extraction:
-
Harvest cells or tissues and immediately homogenize in a lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA using a chloroform-isopropanol precipitation method or a commercial RNA extraction kit following the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript IV) and random hexamers or oligo(dT) primers.
-
The reaction is typically carried out at 42-50°C for 50-60 minutes, followed by enzyme inactivation at 70-85°C for 5-15 minutes.
3. qRT-PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for Bmal1 or Per2, and a SYBR Green or TaqMan-based PCR master mix.
-
Use a housekeeping gene (e.g., Gapdh, Actb) for normalization.
-
Perform the PCR in a real-time PCR detection system with a typical thermal cycling profile:
-
Initial denaturation: 95°C for 3-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 10-15 seconds.
-
Annealing/Extension: 60°C for 30-60 seconds.
-
-
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.[15]
Western Blot for BMAL1 and PER2 Protein Levels
This protocol is based on standard Western Blotting procedures found in the literature.[16][17][18][19][20]
1. Protein Extraction:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes to pellet cellular debris.
-
Collect the supernatant containing the total protein extract.
-
Determine protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for BMAL1 or PER2 overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.
Discussion and Conclusion
The data compiled in this guide underscore the complexity of pharmacological modulation of the circadian clock. While this compound, as a REV-ERB agonist, is mechanistically poised to repress Bmal1 expression, its observed effects can be influenced by the cellular context and the presence of other stimuli, such as inflammatory signals. In a study involving human bronchial epithelial cells, this compound attenuated the IL-4 and IL-13-induced increase in Bmal1 and Per2 mRNA, but interestingly, treatment with this compound alone led to a slight increase in BMAL1 protein abundance.[2] This suggests that under certain conditions, secondary or off-target effects might come into play, or that the regulation of protein translation and degradation may be affected differently than transcription.
In contrast, other REV-ERB agonists like SR9009 and SR9011 more consistently demonstrate a repressive effect on Bmal1 expression in various models.[3][4][5][7] This highlights potential differences in the potency, selectivity, or off-target effects among different REV-ERB agonists.
Alternative compounds such as Nobiletin and Resveratrol offer different mechanisms for modulating the circadian clock. Nobiletin, acting as an ROR agonist, can enhance Bmal1 transcription, effectively opposing the action of REV-ERB agonists.[8] Resveratrol, a SIRT1 activator, has been shown to influence the expression of core clock genes, often restoring their rhythmic expression under conditions of metabolic stress.[11][12]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. REV-ERBα agonist this compound attenuates Th2 cytokine-mediated barrier dysfunction in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 5. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The small molecule Nobiletin targets the molecular oscillator to enhance circadian rhythms and protect against metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nobiletin affects circadian rhythms and oncogenic characteristics in a cell-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Resveratrol, a SIRT1 Activator, on the Interactions of the CLOCK/BMAL1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effects of resveratrol on in vitro circadian clock gene expression in young and older human adipose-derived progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analyses of BMAL1 and PER2 Oscillations in a Model of Breast Cancer Progression Reveal Changes With Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impacts of Circadian Gene Period2 Knockout on Intestinal Metabolism and Hepatic Antioxidant and Inflammation State in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Interaction between Bmal1 and Per2 in Mouse BMSC Osteogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Analysis of mammalian circadian clock protein complexes over a circadian cycle - PMC [pmc.ncbi.nlm.nih.gov]
Alternative small molecules for modulating the circadian clock
A comprehensive guide to alternative small molecules for modulating the circadian clock, tailored for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of various compounds, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
The circadian clock is an endogenous timekeeping system that governs a wide array of physiological and behavioral processes in roughly 24-hour cycles.[1] Disruptions to this internal clock are linked to a variety of pathologies, including metabolic syndromes, sleep disorders, cancer, and neurodegenerative diseases.[1][2][3] Consequently, the pharmacological modulation of the circadian clock with small molecules presents a promising therapeutic avenue for these conditions.[1][4][5] This guide compares several classes of small molecules that target different core components of the circadian machinery.
Comparative Analysis of Small Molecule Modulators
Small molecules have been identified that can modulate the period, phase, and amplitude of the circadian clock by targeting core clock proteins, nuclear receptors, and regulatory kinases.[2][3] The following tables summarize the quantitative data for key alternative small molecules, categorized by their molecular targets.
Table 1: Cryptochrome (CRY) Stabilizers
| Molecule | Target(s) | Mechanism of Action | In Vitro Effect (Cell Line) | Effective Concentration | Ref. |
| KL001 | CRY1, CRY2 | Prevents ubiquitin-dependent degradation of CRY proteins, leading to their stabilization.[6][7] | Period lengthening and amplitude reduction (U2OS cells with Bmal1-dLuc or Per2-dLuc reporters).[7] | 0.03-71 μM (dose-dependent) | [7] |
Table 2: REV-ERB Modulators
| Molecule | Target(s) | Mechanism of Action | In Vitro Effect (Cell Line) | IC50 / EC50 | Ref. |
| SR9009 | REV-ERBα, REV-ERBβ | Agonist; increases the constitutive repression of genes regulated by REV-ERBs.[8][9] | Suppresses Bmal1 promoter activity (HEK293, HepG2 cells).[9] | IC50: 670 nM (REV-ERBα), 800 nM (REV-ERBβ) | [9] |
| SR9011 | REV-ERBα, REV-ERBβ | Agonist; similar to SR9009.[1][10] | Alters circadian behavior and energy homeostasis in vivo.[4] | Not specified in results. | [4] |
| GSK4112 | REV-ERBα, REV-ERBβ | Agonist; first synthetic ligand identified for REV-ERBs.[11][12] | Increases amplitude of Per2-luc rhythms at 10 μM (immortalized mouse hippocampal neurons).[13] | Not specified in results. | [13] |
| SR8278 | REV-ERBα, REV-ERBβ | Antagonist. | Decreases amplitude of Per2-luc rhythms at 20 μM (immortalized mouse hippocampal neurons).[13] | Not specified in results. | [13] |
Table 3: Retinoic Acid Receptor-Related Orphan Receptor (ROR) Modulators
| Molecule | Target(s) | Mechanism of Action | In Vitro Effect (Cell Line) | IC50 / EC50 | Ref. |
| SR1078 | RORα, RORγ | Agonist. | Decreases amplitude of Per2-luc rhythms at 10 μM (immortalized mouse hippocampal neurons).[13] | Not specified in results. | [13] |
| SR1001 | RORα, RORγ | Inverse agonist. | No significant effect on Per2-luc rhythms at 2 μM and 10 μM (immortalized mouse hippocampal neurons).[13] | Not specified in results. | [13] |
| SR1555 | RORs | Inverse agonist. | Reduces weight and increases activity in diet-induced obese mice.[4] | Not specified in results. | [4] |
Table 4: Casein Kinase 1 (CK1) Inhibitors
| Molecule | Target(s) | Mechanism of Action | In Vitro Effect (Cell Line) | IC50 | Ref. |
| PF-670462 | CK1δ, CK1ε | ATP-competitive inhibitor; slows down PER protein turnover.[14] | Lengthens circadian period.[1][15] | 14 nM (CK1δ), 7.7 nM (CK1ε) | [16] |
Table 5: Other Small Molecule Modulators
| Molecule | Target(s) | Mechanism of Action | In Vitro/In Vivo Effect | Effective Concentration | Ref. |
| Shikonin | Topoisomerase II (Top2) | Inhibits Top2, which is involved in Bmal1 transcription.[17] | Shortens circadian period reversibly (NIH3T3-derived reporter cells).[17] | Not specified in results. | [17] |
| Cordycepin | RUVBL2 | Perturbs the interaction between RUVBL2 and BMAL1, leading to derepression of E-box clock gene transcription.[18][19] | Causes a rapid-onset 12-hour phase shift in human cells and mice.[18][20] | Not specified in results. | [18][20] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the process of discovery for these small molecules, the following diagrams are provided.
Caption: Core circadian clock pathway and small molecule targets.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Molecular targets for small-molecule modulators of circadian clocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Therapeutic Potential of Small-Molecule Modulators of Circadian Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule modulators of the circadian clock: Pharmacological potentials in circadian-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SR9009 - Wikipedia [en.wikipedia.org]
- 9. What is SR9009?_Chemicalbook [chemicalbook.com]
- 10. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 11. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 12. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Small molecule modifiers of circadian clocks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of casein kinase 1 δ/ε improves cognitive performance in adult C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Shikonin shortens the circadian period: possible involvement of Top2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 19. Chemical perturbations reveal that RUVBL2 regulates the circadian phase in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Science Translational Medicine| A Study from Dr. Erquan Zhang's laboratory discovers a natural product capable of reversing the circadian phase through an RUVBL2-directed mechanism - News - 北京生命科学研究所 [nibs.ac.cn]
Cross-validation of SR10067 Effects in Different Cell Lines: A Comparative Guide to REV-ERB Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic REV-ERB agonist SR10067 with other commonly used alternatives, SR9009 and SR9011. The objective is to offer a clear cross-validation of their effects across various cell lines, supported by experimental data and detailed methodologies to aid in research and development.
Performance Comparison of REV-ERB Agonists
This compound has emerged as a potent REV-ERB agonist, demonstrating higher potency in in-vitro assays compared to its predecessors, SR9009 and SR9011.[1] The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of these compounds for REV-ERBα and REV-ERBβ in human embryonic kidney (HEK293) cells.
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| This compound | REV-ERBα | HEK293 | 170 | [1] |
| REV-ERBβ | HEK293 | 160 | [1] | |
| SR9011 | REV-ERBα | HEK293 | 670 | [1] |
| REV-ERBβ | HEK293 | 800 | [1] | |
| SR9009 | REV-ERBα | HEK293 | 670 | [2] |
| REV-ERBβ | HEK293 | 800 | [2] |
While direct comparative IC50 data for all three compounds across a wider range of cell lines is limited in single studies, the effects of these REV-ERB agonists have been characterized in various cell types, demonstrating their potential in diverse research areas.
-
This compound has been shown to attenuate Th2 cytokine-mediated barrier dysfunction in human bronchial epithelial cells (16-HBE), highlighting its anti-inflammatory potential.[3][4] In vivo studies have also pointed to its role in modulating depression-like phenotypes, suggesting effects on neuronal cells.
-
SR9009 and SR9011 have been extensively studied for their anti-proliferative effects in a variety of cancer cell lines, including those from glioblastoma, breast cancer, colorectal cancer, leukemia, and melanoma.[5][6][7] They have been shown to induce apoptosis and inhibit autophagy in malignant cells.[7] Furthermore, their anti-inflammatory effects have been demonstrated in microglial cells.[8]
Experimental Protocols
To facilitate the cross-validation and further investigation of this compound and other REV-ERB agonists, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on the effects of REV-ERB agonists on cancer cell viability.
Materials:
-
Cells of interest (e.g., cancer cell lines, immune cells)
-
96-well plates
-
Complete growth medium
-
REV-ERB agonists (this compound, SR9009, SR9011) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the REV-ERB agonists (e.g., 1 µM to 50 µM). Include a vehicle control (DMSO) group.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol is for analyzing the expression of REV-ERB target genes such as BMAL1 and PER2.
Materials:
-
Treated cells
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
qPCR primers for target genes (e.g., BMAL1, PER2, NR1D1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Primer Sequences (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| BMAL1 | GAGAGGGAGCCCAATTCAGA | GTCATGGTCCGGAAGCATTT |
| PER2 | TGTGAGTTCTGGGTGCCGTA | GGCTCATTGACACCCTCTGA |
| NR1D1 | CTGCTCAATGGCGGAGTTCT | GGTCTTCAGCAGCTTGATGGA |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction as follows:
-
SYBR Green Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template: 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
qPCR Program: Run the qPCR using a standard three-step cycling program:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt curve analysis
-
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Western Blotting for Target Protein Expression
This protocol is for analyzing the protein levels of REV-ERBα and its target, BMAL1.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-REV-ERBα, anti-BMAL1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).
Visualizations
Experimental Workflow for Cross-Validation
Caption: Experimental workflow for the cross-validation of REV-ERB agonist effects.
REV-ERB Signaling Pathway
Caption: Simplified signaling pathway of REV-ERBα activation by this compound.
References
- 1. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. REV-ERBα agonist this compound attenuates Th2 cytokine-mediated barrier dysfunction in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. REV-ERBα agonist this compound attenuates Th2 cytokine-mediated barrier dysfunction in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salk scientists curb growth of cancer cells by blocking access to key nutrients - Salk Institute for Biological Studies [salk.edu]
- 6. Anti-Proliferative Actions of a Synthetic REV-ERBα/β Agonist in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SR10067 and Natural REV-ERB Ligands: A Guide for Researchers
An objective analysis of synthetic versus endogenous REV-ERB modulators for circadian and metabolic research.
The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are critical components of the mammalian circadian clock, acting as transcriptional repressors that link the body's internal timekeeping with metabolic processes.[1][2] Their activity is modulated by the binding of ligands, making them attractive therapeutic targets for a range of disorders, including metabolic syndromes, sleep disorders, and inflammatory diseases.[3] Researchers studying REV-ERB have the choice of using endogenous natural ligands or synthetic modulators. This guide provides a head-to-head comparison of the synthetic agonist SR10067 and the primary natural REV-ERB ligand, heme, to aid researchers in selecting the appropriate tool for their experimental needs.
Ligand Profiles
This compound: A potent, selective, and brain-penetrant synthetic REV-ERB agonist. It was developed as a modification of earlier synthetic ligands to provide higher affinity for REV-ERBα and REV-ERBβ.[4][5]
Heme: An iron-containing porphyrin that serves as the endogenous physiological ligand for both REV-ERBα and REV-ERBβ.[6][7] Intracellular heme levels oscillate in a circadian manner, suggesting a physiological role in modulating REV-ERB's rhythmic activity.[6]
Quantitative Performance Comparison
A direct quantitative comparison of this compound and heme reveals significant differences in their biochemical and cellular activities. The following tables summarize the available data on their binding affinity and functional efficacy.
Table 1: Binding Affinity to REV-ERB Receptors
| Ligand | Receptor Isoform | Binding Affinity Metric | Value | Reference |
| This compound | REV-ERBα | IC50 | 170 nM | [8][9] |
| REV-ERBβ | IC50 | 160 nM | [8][9] | |
| Heme | REV-ERBα/β | Kd (ITC) | ~2-4 µM | [6][7][10] |
| REV-ERBβ | Kd (kinetics) | ~0.1 nM | [11] | |
| REV-ERB (reduced) | Kd | 15.8 - 23 nM | [12] |
Note on Heme Binding Affinity: There is a notable discrepancy in the reported binding affinity of heme for REV-ERB. Initial studies using isothermal titration calorimetry (ITC) suggested a micromolar dissociation constant (Kd), which is characteristic of nuclear receptor interactions with metabolic sensors.[6][7] However, subsequent kinetic analyses have indicated a much higher, sub-nanomolar to low nanomolar affinity.[11][12] This suggests that heme binds very tightly to REV-ERB, which has implications for its role as a dynamic signaling molecule.
Table 2: Functional Efficacy in Cellular Assays
| Ligand | Assay Type | Effect | Quantitative Data | Reference |
| This compound | Transcriptional Repression | Represses REV-ERB target genes (e.g., BMAL1, NPAS2) | EC50 not consistently reported | [4][8] |
| Corepressor Interaction | Enhances REV-ERB interaction with NCoR | Not specified | [13] | |
| Heme | Transcriptional Repression | Represses REV-ERB target genes (e.g., BMAL1, ELOVL3) | EC50 not reported | [6] |
| Corepressor Interaction | Generally enhances NCoR recruitment, but can be destabilizing at high concentrations | Not specified | [5][6][14][15] |
Mechanism of Action and Signaling Pathway
Both this compound and heme function as agonists of REV-ERB, enhancing its ability to repress the transcription of its target genes. The canonical mechanism of REV-ERB-mediated repression involves its binding to REV-ERB response elements (ROREs) in the promoter regions of target genes, such as BMAL1.[1] Upon ligand binding, REV-ERB recruits the nuclear receptor corepressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3).[16] This complex then leads to the deacetylation of histones, resulting in a more compact chromatin structure and transcriptional silencing.[16]
While both ligands promote this repressive activity, the precise role of heme in NCoR recruitment is complex and has been the subject of some debate in the literature.[5][14][15] Some studies indicate that heme binding is required for efficient NCoR recruitment, while others suggest that heme may destabilize the REV-ERB/NCoR interaction at high concentrations.[5][15]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. Structural Analysis of Rev-erbα Bound to NCoR Reveals a Unique Mechanism of Nuclear Receptor-Corepressor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REV-ERBα agonist this compound attenuates Th2 cytokine-mediated barrier dysfunction in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of REV-ERB in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of heme as the ligand for the orphan nuclear receptors REV-ERBα and REV-ERBβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. REV-ERB_TargetMol [targetmol.com]
- 10. Nuclear Hormone Receptors for Heme: REV-ERBα and REV-ERBβ Are Ligand-Regulated Components of the Mammalian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The heme-regulatory motif of nuclear receptor Rev-erbβ is a key mediator of heme and redox signaling in circadian rhythm maintenance and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Structural basis for heme-dependent NCoR binding to the transcriptional repressor REV-ERBβ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High Affinity Heme Binding to a Heme Regulatory Motif on the Nuclear Receptor Rev-erbβ Leads to Its Degradation and Indirectly Regulates Its Interaction with Nuclear Receptor Corepressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The REV-ERB Nuclear Receptors: Timekeepers for the Core Clock Period and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SR10067: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of SR10067, a potent and selective REV-ERB agonist.
When handling this compound, it is imperative to consult the product's Safety Data Sheet (SDS) for comprehensive safety information.[1] This guide summarizes key disposal procedures and should be used in conjunction with your institution's specific waste management protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal of Unused this compound
Unused or surplus this compound, whether in solid form or in solution, must be treated as chemical waste. The primary steps for its disposal are outlined below.
Key Disposal Steps:
-
Consult Institutional Guidelines: Always begin by consulting your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste. Regulations can vary, and adherence to local and national guidelines is mandatory.
-
Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your EHS department. It should be collected in a designated, properly labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), concentration (if in solution), and any relevant hazard symbols.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials pending pickup by a licensed chemical waste disposal service.
Decontamination of Labware and Surfaces
Any labware or surfaces that have come into contact with this compound must be thoroughly decontaminated.
Decontamination Protocol:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent, such as ethanol (B145695) or acetone, to remove the bulk of the compound. Collect this rinseate as chemical waste.
-
Secondary Wash: Following the initial rinse, wash the labware with a laboratory-grade detergent and water.
-
Surface Cleaning: For spills on benchtops or other surfaces, absorb the spill with an inert material (e.g., vermiculite, sand) and collect the material in a sealed container for disposal as chemical waste. Clean the affected area with a suitable solvent and then with soap and water.
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound.
Quantitative Data Summary
While specific quantitative data for disposal is not applicable, the following table summarizes key properties of this compound relevant to its handling and potential hazards.
| Property | Value | Reference |
| Primary Target | REV-ERBα / REV-ERBβ | [2] |
| IC₅₀ | 170 nM (REV-ERBα), 160 nM (REV-ERBβ) | [3][4] |
| Form | Solid | [2] |
| Storage (Stock Solutions) | Up to 3 months at -20°C | [2] |
Disclaimer: This information is intended as a guide and does not replace the need for a thorough review of the official Safety Data Sheet and consultation with your institution's safety officers. Always prioritize safety and compliance with all applicable regulations.
References
Navigating the Safe and Effective Use of SR10067: A Comprehensive Guide
For researchers, scientists, and drug development professionals, this document provides essential safety protocols, operational guidance, and disposal plans for the REV-ERB agonist, SR10067. By offering clear, step-by-step instructions and critical safety information, we aim to be your preferred resource for laboratory safety and chemical handling, fostering a relationship built on trust and value that extends beyond the product itself.
Immediate Safety and Handling Protocols
The proper handling of this compound is paramount to ensure laboratory safety. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when working with this compound. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against accidental splashes and airborne particles. |
| Skin Protection | ||
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Use a dust mask or respirator if handling large quantities or if dust is generated. | Minimizes inhalation of the compound, especially in powdered form. |
Handling and Storage
Adherence to proper handling and storage protocols will maintain the integrity of this compound and ensure a safe laboratory environment.
| Aspect | Procedure |
| Handling | - Avoid contact with skin, eyes, and clothing. - Avoid dust formation. - Ensure adequate ventilation. - Wash hands thoroughly after handling. |
| Storage | - Keep container tightly closed. - Store in a dry and well-ventilated place. - Recommended storage temperature: -20°C.[1] |
Operational Plan: From Preparation to Disposal
A structured operational plan ensures consistency and safety throughout the experimental process.
Stock Solution Preparation
This compound is typically dissolved in an organic solvent for in vitro and in vivo studies.
| Solvent | Concentration | Storage of Stock Solution |
| DMSO | ≥ 2.5 mg/mL (5.37 mM)[1] | Aliquot and store at -20°C for up to 3 months.[2] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways. |
| Contaminated Materials | All materials that have come into contact with this compound (e.g., pipette tips, gloves, vials) should be considered hazardous waste and disposed of accordingly. |
This compound Signaling Pathway
This compound is a potent and selective agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[3] These receptors are key components of the circadian clock machinery, acting as transcriptional repressors. The binding of this compound to REV-ERB enhances its repressive activity, leading to the modulation of downstream target genes involved in the regulation of circadian rhythms, metabolism, and inflammation.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro: Cellular Assay for REV-ERB Activity
This protocol outlines a common method to assess the activity of this compound on REV-ERB in a cellular context.
In Vivo: Assessment of Anxiolytic Activity in Mice
This protocol describes a standard behavioral test to evaluate the anxiolytic effects of this compound in a mouse model.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
